Technical Documentation Center

2-(Tetrahydrofuran-3-yl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Tetrahydrofuran-3-yl)morpholine
  • CAS: 1251196-27-6

Core Science & Biosynthesis

Foundational

Whitepaper: Pharmacokinetics of 2-(Tetrahydrofuran-3-yl)morpholine in Early Discovery

The drive to "escape flatland" in modern medicinal chemistry has led to the widespread adoption of highly sp3-hybridized, polar scaffolds. The 2-(Tetrahydrofuran-3-yl)morpholine motif is a prime example of this architect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The drive to "escape flatland" in modern medicinal chemistry has led to the widespread adoption of highly sp3-hybridized, polar scaffolds. The 2-(Tetrahydrofuran-3-yl)morpholine motif is a prime example of this architectural shift. Combining a basic morpholine ring with a polar tetrahydrofuran (THF) ether, this fragment offers exceptional aqueous solubility and unique vector geometries for target engagement. However, as a Senior Application Scientist overseeing early discovery pharmacokinetics (PK), I approach this scaffold as a complex system of absorption, distribution, metabolism, and excretion (ADME) liabilities.

This technical guide deconstructs the physicochemical foundation, metabolic soft spots, and self-validating experimental workflows required to accurately profile the pharmacokinetics of 2-(Tetrahydrofuran-3-yl)morpholine derivatives in early drug discovery.

Physicochemical Foundation: The Double-Edged Sword of Polarity

Before a molecule ever interacts with a cytochrome P450 (CYP) enzyme or a lipid bilayer, its fate is dictated by its physicochemical properties. The 2-(Tetrahydrofuran-3-yl)morpholine scaffold is fundamentally defined by the basic secondary (or tertiary, if functionalized) nitrogen of the morpholine ring.

  • pKa and Ionization: The morpholine nitrogen typically exhibits a pKa between 8.2 and 8.5. At physiological pH (7.4), the molecule is predominantly protonated (>90%). This positive charge creates a robust hydration shell, driving exceptional kinetic solubility.

  • Lipophilicity (LogD): The presence of two heteroatoms (N and O in morpholine, O in THF) drastically reduces lipophilicity. The expected LogD at pH 7.4 is often sub-zero.

  • The Causality of Poor Permeability: While high solubility facilitates intravenous (IV) formulation and high-dose oral toxicity studies, the energetic penalty required to shed the hydration shell and partition into the lipophilic core of the intestinal epithelium is severe. Consequently, this scaffold frequently suffers from permeability-limited absorption.

In Vitro ADME Profiling: Mapping Metabolic Soft Spots

Metabolite profiling in early discovery is critical for identifying metabolic soft spots and guiding rational structural modifications[1]. The 2-(Tetrahydrofuran-3-yl)morpholine scaffold presents two distinct domains highly susceptible to oxidative metabolism.

  • Morpholine Ring Cleavage: The morpholine ring is highly susceptible to cytochrome P450-mediated oxidation, frequently resulting in C-N bond cleavage and subsequent ring opening[2]. This process typically initiates via α -hydroxylation adjacent to the nitrogen, forming an unstable hemiaminal that collapses into an amino-aldehyde.

  • Tetrahydrofuran (THF) Oxidation: Similarly, the THF moiety undergoes extensive first-pass metabolism, primarily via α -hydroxylation by CYP enzymes at the C2 or C5 positions, leading to lactone or hydroxybutanal derivatives[3].

MetabolicPathways Parent 2-(Tetrahydrofuran-3-yl)morpholine Parent Scaffold CYP_Morph CYP450 Oxidation (Morpholine Ring) Parent->CYP_Morph Hepatic Clearance CYP_THF CYP450 Oxidation (THF Ring) Parent->CYP_THF Hepatic Clearance N_Dealkylation C-N Bond Cleavage (Ring Opening) CYP_Morph->N_Dealkylation Major Pathway N_Oxidation N-Oxidation (Stable Metabolite) CYP_Morph->N_Oxidation Minor Pathway Alpha_OH Alpha-Hydroxylation (C2/C5 of THF) CYP_THF->Alpha_OH Rapid Oxidation Ring_Open_THF Lactone / Hydroxybutanal Derivatives Alpha_OH->Ring_Open_THF Ring Cleavage

Fig 1. Primary CYP450-mediated metabolic liabilities of the 2-(Tetrahydrofuran-3-yl)morpholine scaffold.

Self-Validating Experimental Workflows

To ensure scientific integrity, early discovery ADME assays must be designed as self-validating systems. A single data point is meaningless unless the assay inherently proves its own operational validity.

PKWorkflow Tier1 Tier 1: Physicochemical pKa, LogD, Solubility Gate1 LogD > 0? Sol > 100 µM? Tier1->Gate1 Tier2 Tier 2: In Vitro ADME Microsomes, PAMPA Gate2 CLint < 30 µL/min/mg? Papp > 5x10^-6? Tier2->Gate2 Tier3 Tier 3: In Vivo PK Rodent IV/PO Dosing Gate1->Tier1 No (Optimize) Gate1->Tier2 Yes Gate2->Tier2 No (Optimize) Gate2->Tier3 Yes

Fig 2. Sequential, self-validating early discovery PK screening workflow.

Protocol 1: High-Throughput Microsomal Intrinsic Clearance ( CLint​ )

This protocol measures the metabolic stability of the compound against hepatic CYP enzymes.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Dilute Human or Mouse Liver Microsomes (HLM/MLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: The specific pH and magnesium concentration are strictly required to maintain the tertiary structure and catalytic activity of the CYP heme-thiolate center.

  • Test Article Addition: Spike the 2-(Tetrahydrofuran-3-yl)morpholine derivative (final concentration 1 µM, <0.1% DMSO) into the matrix and pre-incubate at 37°C for 5 minutes.

    • Self-Validation Check: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly degraded, the microsomes have lost enzymatic viability.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Self-Validation Check: Maintain a "Minus-NADPH" control. If the compound degrades without NADPH, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated.

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 50 ng/mL).

    • Causality: The 3:1 organic-to-aqueous ratio instantly precipitates proteins, halting enzymatic activity at precise intervals to capture the linear phase of substrate depletion. The internal standard corrects for volumetric loss during centrifugation.

  • Analysis: Centrifuge at 4000 RPM for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because this scaffold is highly polar, passive transcellular diffusion is a critical bottleneck. PAMPA isolates passive diffusion from active transporter efflux.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter bottom of a 96-well acceptor plate with a 1% solution of lecithin in dodecane to simulate the lipophilic core of a cell membrane.

  • Donor Compartment: Dissolve the test compound in PBS (pH 7.4) at 10 µM and add 300 µL to the donor wells.

  • Acceptor Compartment: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber.

    • Causality: A 5-hour incubation is mathematically required for highly polar amines to reach a detectable equilibrium in the acceptor well without suffering from solvent evaporation.

  • Quantification: Separate the plates and quantify compound concentration in both compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Data Presentation: Quantitative ADME Summaries

Translating these in vitro findings to in vivo rodent models provides the foundational pharmacokinetic parameters required for lead optimization[4]. Below are the expected quantitative profiles for an unmodified 2-(Tetrahydrofuran-3-yl)morpholine derivative.

Table 1: Representative Physicochemical & In Vitro ADME Data
ParameterExpected RangeMechanistic Implication
pKa (Morpholine N) 8.2 - 8.5Highly protonated at pH 7.4; excellent aqueous solubility.
LogD (pH 7.4) -0.5 to 0.5Highly hydrophilic; severe risk of poor passive permeability.
Kinetic Solubility > 150 µMIdeal for IV formulations and high-dose oral tox studies.
HLM CLint​ 40 - 80 µL/min/mgModerate to high clearance driven by rapid CYP-mediated oxidation.
PAMPA Papp​ < 5 x 10−6 cm/sPermeability-limited absorption is highly probable.
Table 2: Expected In Vivo Pharmacokinetic Parameters (Mouse Model)
PK ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)Interpretation
Clearance (CL) 35 - 55 mL/min/kgN/AHigh hepatic extraction ratio; rapid systemic elimination.
Volume of Dist ( Vss​ ) 1.2 - 2.5 L/kgN/AModerate tissue distribution due to basic amine binding to tissue phospholipids.
Half-life ( t1/2​ ) 0.5 - 1.5 hours1.0 - 2.0 hoursShort half-life driven by the high clearance rate.
Cmax​ N/A150 - 300 ng/mLBlunted peak exposure due to extensive first-pass metabolism.
Bioavailability (F%) N/A15 - 30%Severely limited by a combination of poor permeability and high first-pass extraction.

Conclusion & Strategic Outlook

The 2-(Tetrahydrofuran-3-yl)morpholine scaffold is a powerful tool for modulating the physicochemical properties of a drug candidate, virtually guaranteeing high aqueous solubility. However, its inherent polarity and susceptibility to CYP-mediated ring cleavage and α -hydroxylation present significant hurdles for oral bioavailability.

Successful early discovery campaigns utilizing this fragment must employ a self-validating screening cascade. By rigorously quantifying intrinsic clearance and artificial membrane permeability prior to in vivo rodent studies, medicinal chemists can strategically deploy steric shielding (e.g., α -methylation) or bioisosteric replacements to mitigate these precise metabolic soft spots.

References

  • Source: Applied and Environmental Microbiology (asm.org)
  • Source: National Center for Biotechnology Information (nih.gov)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: PMC (nih.gov)

Sources

Exploratory

Predictive and Empirical In Vitro Toxicity Profiling of 2-(Tetrahydrofuran-3-yl)morpholine: A Technical Guide

Executive Summary & Structural Toxicology As drug discovery increasingly pivots toward sp3-rich architectures to improve clinical success rates, bifunctional aliphatic heterocycles like 2-(Tetrahydrofuran-3-yl)morpholine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Toxicology

As drug discovery increasingly pivots toward sp3-rich architectures to improve clinical success rates, bifunctional aliphatic heterocycles like 2-(Tetrahydrofuran-3-yl)morpholine (CAS: 1251196-27-6) have emerged as highly valuable scaffolds. However, the fusion of a basic morpholine ring with a hydrogen-bond-accepting tetrahydrofuran (THF) moiety presents a unique matrix of toxicological liabilities.

In my experience overseeing preclinical safety profiling, treating these building blocks as "inert" sp3-scaffolds is a critical error. Failing to proactively interrogate their specific structural alerts leads to late-stage attrition. This whitepaper establishes a definitive, self-validating in vitro architecture to de-risk this compound class, focusing on the causality behind the assays rather than just the execution.

Mechanistic Causality: The "Why" Behind the Profile

The toxicity profile of this molecule is strictly bipartite, governed by its two rings:

  • The Tetrahydrofuran (THF) Moiety: Extensive regulatory reviews classify THF as a non-genotoxic, Class 2 solvent with low acute toxicity . The primary liability here is not direct toxicity, but metabolic instability. The alpha-carbons of the THF ring are susceptible to CYP450-mediated oxidation, potentially leading to ring-opening or lactone formation.

  • The Morpholine Moiety (The Primary Liability): The morpholine ring introduces two severe risks. First, the basic secondary amine (pKa ~8.3) is >90% protonated at physiological pH (7.4), creating a lipophilic cation that is a classic pharmacophore for hERG channel inhibition. Second, and more insidiously, morpholines are susceptible to species-specific CYP-mediated bioactivation . Alpha-oxidation of the morpholine ring generates an iminium ion —a highly reactive "hard" electrophile capable of binding to hepatic proteins and causing Drug-Induced Liver Injury (DILI). Furthermore, in the presence of nitrites, morpholines can undergo nitrosation to form genotoxic N-nitrosamines .

Bioactivation A 2-(THF-3-yl)morpholine B CYP450 Oxidation A->B G Nitrosation (Nitrites) A->G C Iminium Ion (Hard Electrophile) B->C D Hepatotoxicity / DILI C->D Unmitigated E KCN Trapping C->E In Vitro Assay F Cyano-Adduct E->F H N-Nitrosamine (Genotoxic) G->H In Vivo Risk

Fig 1: Primary toxicological pathways of the morpholine scaffold including bioactivation.

Quantitative Acceptance Criteria

To ensure actionable Go/No-Go decisions during lead optimization, all in vitro data must be benchmarked against empirical thresholds. The table below summarizes the target metrics required to clear 2-(Tetrahydrofuran-3-yl)morpholine derivatives for in vivo studies.

AssayTarget MetricAcceptable ThresholdMechanistic Rationale
Cytotoxicity (3D PHH) IC50> 50 µMEnsures the sp3-scaffold does not disrupt basal cellular metabolism or mitochondrial function.
Metabolic Stability (HLM) Intrinsic Clearance (CLint)< 20 µL/min/mgPrevents rapid first-pass metabolism of the THF and morpholine rings.
Reactive Metabolites Adduct Formation Rate< 50 pmol/mg/minLimits covalent binding to hepatic proteins, reducing DILI risk .
hERG Inhibition IC50> 30 µMMitigates QT prolongation risk driven by the basic morpholine amine.
Mini-Ames Test Revertant Colonies< 2-fold over vehicleConfirms absence of mutagenicity, aligning with THF's non-genotoxic profile .

Self-Validating Experimental Protocols

Do not rely solely on standard CRO assay panels. The unique chemistry of this compound requires tailored protocols. Below are the two most critical step-by-step methodologies.

Protocol A: Hard/Soft Reactive Metabolite Trapping

The Causality: Standard glutathione (GSH) trapping is ubiquitous in the industry, but it is fundamentally flawed for morpholines. GSH is a "soft" nucleophile and fails to efficiently trap the "hard" iminium ions generated by morpholine oxidation. You must use potassium cyanide (KCN), a hard nucleophile, to form stable cyano-adducts and prevent false negatives.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation (Self-Validating Step): Run parallel incubations with Verapamil (negative control) and Ticlopidine (positive control for GSH/KCN trapping) to validate the metabolic competence of the microsomes.

  • Incubation Mixture: In a 96-well plate, combine 1 mg/mL microsomal protein, 10 µM 2-(Tetrahydrofuran-3-yl)morpholine, and either 5 mM GSH (for soft electrophiles) or 1 mM KCN (for hard electrophiles).

  • Initiation: Add 1 mM NADPH to initiate the CYP450-mediated reaction.

  • Incubation: Incubate at 37°C for 60 minutes with gentle orbital shaking.

  • Termination: Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS (Q-TOF), scanning for neutral mass losses indicative of cyano (+25 Da) or GSH (+307 Da) adducts.

Protocol B: Automated Patch-Clamp for hERG Liability

The Causality: The morpholine nitrogen is protonated at pH 7.4. Positively charged lipophilic amines interact strongly with the aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG potassium channel.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest and suspend in extracellular recording solution.

  • Compound Preparation: Dissolve the compound in DMSO and serially dilute in extracellular solution to achieve a 6-point concentration-response curve (0.1 µM to 30 µM). Final DMSO concentration must be ≤0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiology Setup: Utilize a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Recording: Perfuse the compound concentrations sequentially. Measure the peak tail current reduction relative to the baseline.

  • Validation (Self-Validating Step): Perfuse E-4031 (0.5 µM) at the end of the assay. A >90% block must be observed to validate the assay's sensitivity and cell health.

In Vitro Screening Architecture

To optimize resources, the in vitro profiling of 2-(Tetrahydrofuran-3-yl)morpholine should follow a strict, tiered gating strategy. Failure at any tier requires structural redesign (e.g., reducing the basicity of the morpholine nitrogen via alpha-substitution or fluorination) before proceeding.

Workflow Step1 Tier 1: Cytotoxicity & Genotoxicity PHH, Mini-Ames, Micronucleus Step2 Tier 2: Metabolic Stability HLM/RLM, Clearance Rates Step1->Step2 Step3 Tier 3: Reactive Metabolite Trapping GSH and KCN Fortified Assays Step2->Step3 Step4 Tier 4: Safety Pharmacology Automated hERG Patch-Clamp Step3->Step4 Step5 Go/No-Go Lead Optimization Decision Step4->Step5

Fig 2: Sequential in vitro toxicity screening workflow for sp3-rich heterocycles.

References

  • Title: Guidance for Industry: Q3C Impurities: Residual Solvents (PDE for Tetrahydrofuran) Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]

  • Title: Species-specific Bioactivation of Morpholines as a Causative of Drug-Induced Liver Injury Observed in Monkeys Source: ResearchGate / Drug Metabolism and Disposition URL: [Link][2]

  • Title: Morpholine (Environmental Health Criteria 179) Source: International Programme on Chemical Safety (INCHEM) URL: [Link][3]

  • Title: Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors Source: PubMed Central (PMC) URL: [Link][4]

Sources

Foundational

Molecular weight and CAS number of 2-(Tetrahydrofuran-3-yl)morpholine

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Tetrahydrofuran-3-yl)morpholine Executive Summary In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to three...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Tetrahydrofuran-3-yl)morpholine

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to improve pharmacokinetic properties, aqueous solubility, and metabolic stability. 2-(Tetrahydrofuran-3-yl)morpholine emerges as a highly versatile, sp3-enriched building block. This technical guide provides an in-depth analysis of its physicochemical properties, analytical validation protocols, and step-by-step synthetic methodologies, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Accurate molecular tracking is critical for regulatory compliance, inventory management, and stoichiometric precision in synthesis. The fundamental physicochemical parameters of 2-(Tetrahydrofuran-3-yl)morpholine are summarized below[1].

ParameterValue
Chemical Name 2-(Tetrahydrofuran-3-yl)morpholine
CAS Registry Number 1251196-27-6
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Core Structural Motifs Morpholine ring, Tetrahydrofuran (THF) ring
Primary Utility Secondary amine nucleophile, sp3-rich spacer

Structural Causality in Drug Design

The architectural design of 2-(Tetrahydrofuran-3-yl)morpholine offers specific mechanistic advantages in medicinal chemistry:

  • The Morpholine Core: Morpholine is a privileged scaffold in pharmacology. The secondary amine serves as a potent nucleophile for coupling reactions. Physiologically, its pKa allows it to exist in a dynamic equilibrium between ionized and unionized states at physiological pH, optimizing both aqueous solubility and membrane permeability. Furthermore, the oxygen atom acts as a crucial hydrogen bond acceptor, improving target binding affinity.

  • The Tetrahydrofuran (THF) Appendage: The attachment of a THF ring at the 2-position of the morpholine introduces significant sp3 character (measured by the Fraction of sp3 carbons, Fsp3). This "Escape from Flatland" strategy reduces the likelihood of pi-stacking-induced aggregation, thereby enhancing solubility and reducing off-target promiscuity (such as hERG channel inhibition, which is frequently exacerbated by highly lipophilic, planar amines).

Analytical Characterization Workflow (Self-Validating Protocol)

To ensure scientific integrity, every batch of 2-(Tetrahydrofuran-3-yl)morpholine must undergo a self-validating analytical workflow. Relying solely on mass spectrometry is insufficient, as structural isomers or ring-opened impurities could yield identical masses. The combination of LC-MS and 1H-NMR creates a closed-loop validation system.

AnalyticalWorkflow A 2-(Tetrahydrofuran-3-yl)morpholine Sample Prep B LC-MS Analysis [M+H]+ = 158.2 A->B C 1H-NMR Spectroscopy Structural Connectivity A->C D Data Reconciliation & Purity Check B->D C->D E Validated Building Block Ready for Synthesis D->E

Analytical validation workflow for 2-(Tetrahydrofuran-3-yl)morpholine.

Step-by-Step Analytical Methodology:

  • Sample Preparation: Dissolve 1–2 mg of the compound in 1 mL of LC-MS grade Methanol for mass analysis, and 5–10 mg in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6 for NMR spectroscopy.

  • LC-MS Execution: Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column.

    • Causality: Formic acid ensures the protonation of the morpholine amine, yielding a strong [M+H]+ signal at m/z 158.2[1]. The UV trace (typically monitored at 210–220 nm due to the lack of strong chromophores) and Evaporative Light Scattering Detector (ELSD) trace confirm sample purity (>95%).

  • 1H-NMR Execution: Acquire a 1H-NMR spectrum at 400 MHz.

    • Causality: The multiplet signals between 3.50–3.90 ppm will confirm the presence of the oxygen-adjacent protons on both the morpholine and THF rings. The integration of these peaks against the secondary amine proton validates the structural connectivity and rules out linear, ring-opened impurities.

  • Data Reconciliation: Cross-reference the ELSD purity with the NMR baseline cleanliness. Only when both orthogonal methods align is the batch released for downstream synthesis.

Synthetic Application Protocol: Nucleophilic Aromatic Substitution (SNAr)

2-(Tetrahydrofuran-3-yl)morpholine is most commonly utilized as a nucleophile to displace leaving groups (e.g., halogens) on electron-deficient aromatic rings[2]. The following protocol outlines a highly efficient SNAr workflow.

SyntheticWorkflow R1 2-(Tetrahydrofuran-3-yl)morpholine React SNAr Reaction (80-100 °C) R1->React R2 Aryl Halide (Electrophile) R2->React Base DIPEA / Solvent (DMF) Base->React Workup Aqueous Workup & Extraction React->Workup Purify Flash Chromatography Workup->Purify Product N-Arylated Product Purify->Product

Step-by-step synthetic workflow for SNAr reaction using the morpholine derivative.

Step-by-Step Synthetic Methodology:

  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the electron-deficient aryl halide (1.0 equivalent) and 2-(Tetrahydrofuran-3-yl)morpholine (1.2 equivalents).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Follow immediately with N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly charged Meisenheimer complex intermediate formed during the SNAr mechanism. DIPEA acts as a non-nucleophilic base to scavenge the generated hydrohalic acid (e.g., HCl or HBr). If the acid is not scavenged, it will protonate the morpholine derivative, rendering it non-nucleophilic and stalling the reaction.

  • Reaction Execution: Seal the vial and heat the mixture to 80–100 °C for 4–12 hours. Monitor reaction progression via LC-MS until the aryl halide is completely consumed.

  • Workup and Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3, followed by a 5% aqueous LiCl solution (3x).

    • Causality: The repeated LiCl washes are critical for effectively partitioning the DMF out of the organic layer, preventing solvent contamination during purification.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc or Dichloromethane/Methanol gradient) to isolate the pure N-arylated target compound.

Sources

Exploratory

Crystallographic structure of 2-(Tetrahydrofuran-3-yl)morpholine

An In-Depth Technical Guide to the Crystallographic Structure of 2-(Tetrahydrofuran-3-yl)morpholine Abstract This technical guide provides a comprehensive analysis of the crystallographic structure of 2-(Tetrahydrofuran-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Structure of 2-(Tetrahydrofuran-3-yl)morpholine

Abstract

This technical guide provides a comprehensive analysis of the crystallographic structure of 2-(Tetrahydrofuran-3-yl)morpholine (CAS No. 1859200-67-1).[1] As of the date of this publication, a solved and publicly deposited crystal structure for this specific compound has not been identified in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[2][3][4] Consequently, this guide will proceed by first principles, outlining the established structural characteristics of its constituent heterocyclic moieties, morpholine and tetrahydrofuran. We will then detail a robust, field-proven experimental workflow for determining the crystal structure of this compound, from synthesis and single-crystal growth to X-ray diffraction analysis and structure refinement. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the potential solid-state conformation and intermolecular interactions of this molecule, which is crucial for applications in medicinal chemistry and materials science.

Introduction: Structural Rationale and Significance

2-(Tetrahydrofuran-3-yl)morpholine is a bicyclic heterocyclic compound incorporating two key pharmacophores: a morpholine ring and a tetrahydrofuran (THF) ring.[1] Morpholine, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[5][6][7][8] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor/donor site, contributing to favorable pharmacokinetic profiles.[6] The tetrahydrofuran ring, a five-membered cyclic ether, is also a common structural motif in natural products and synthetic drugs.[9] The conformational flexibility and polarity of the THF ring can influence a molecule's binding affinity and overall three-dimensional shape.

The linkage of these two rings at the 2-position of the morpholine and the 3-position of the tetrahydrofuran creates a chiral center, implying that the compound can exist as a racemic mixture or as distinct enantiomers. The specific stereochemistry and the preferred conformation of the two rings relative to each other are critical determinants of the molecule's biological activity and physical properties. Understanding the crystallographic structure is therefore paramount for rational drug design, as it reveals:

  • Precise bond lengths and angles.

  • Conformational analysis of both heterocyclic rings.

  • The relative orientation of the morpholine and THF moieties.

  • Intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that dictate the crystal packing.

Predicted Structural Features

In the absence of experimental data for the title compound, we can predict its key structural features based on extensive crystallographic data available for its constituent rings and related derivatives.

The Morpholine Ring

The morpholine ring is known to adopt a stable chair conformation , analogous to cyclohexane.[10][11] This conformation minimizes steric and torsional strain. Key expected features are summarized in Table 1. The nitrogen and oxygen atoms introduce asymmetry, with the C-N and C-O bond lengths being distinct from the C-C bonds. The exocyclic C-N bond connecting to the tetrahydrofuran ring is expected to be in an equatorial position to minimize steric hindrance.[11]

The Tetrahydrofuran (THF) Ring

The five-membered tetrahydrofuran ring is not planar and typically adopts a twisted or an envelope conformation to alleviate torsional strain.[9][12] In an envelope conformation , four of the ring atoms are coplanar, while the fifth is out of the plane.[12] The specific conformation can be influenced by the nature and position of substituents.

Table 1: Expected Crystallographic Parameters for the Constituent Rings

ParameterMorpholine Ring (Chair Conformation)Tetrahydrofuran Ring (Envelope/Twist)Authoritative Source
C-N Bond Length~1.46 ÅN/A[11]
C-O Bond Length~1.43 Å~1.43 Å[11][13]
C-C Bond Length~1.52 Å~1.53 Å[11][13]
C-N-C Angle~110°N/A[11]
C-O-C Angle~112°~109°[11][13]
Ring PuckerChair ConformationEnvelope or Twist Conformation[10][11][12]

Experimental Workflow for Crystallographic Structure Determination

This section provides a detailed, step-by-step methodology for determining the single-crystal X-ray structure of 2-(Tetrahydrofuran-3-yl)morpholine. This protocol is designed to be a self-validating system, ensuring high-quality data and a reliable final structure.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: X-ray Diffraction cluster_2 Phase 3: Structure Solution & Refinement Synthesis Synthesis & Purification Characterization Spectroscopic Characterization (NMR, MS) Synthesis->Characterization Verify Identity & Purity Crystallization Single Crystal Growth Characterization->Crystallization Submit Pure Compound Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Expose to X-rays DataProcessing Data Reduction & Integration DataCollection->DataProcessing Process Raw Frames Solve Structure Solution (e.g., SHELXT) DataProcessing->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Build Atomic Model Validate Validation & CIF Generation (e.g., PLATON, checkCIF) Refine->Validate Finalize Model Final Final Validate->Final Final Crystallographic Information File (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Synthesis and Purification

The synthesis of substituted morpholines can be achieved through various established routes, such as the ring-opening of oxiranes or aziridines, or via cyclization of amino alcohols.[6][14] For 2-(Tetrahydrofuran-3-yl)morpholine, a plausible route involves the reaction of 3-substituted tetrahydrofuran (e.g., with a leaving group) with an appropriate ethanolamine derivative followed by cyclization.

  • Reaction Setup: The chosen synthetic route is performed under optimized conditions (solvent, temperature, catalyst).

  • Work-up and Isolation: The crude product is isolated via extraction and solvent evaporation.

  • Purification: The compound must be purified to >98% purity, typically by column chromatography or recrystallization. Purity is critical as impurities can inhibit crystallization.

  • Verification: The identity and purity of the final compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. Several methods should be screened in parallel.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a low-boiling-point solvent is placed in a small open vial. This vial is then placed inside a larger, sealed jar containing a higher-boiling-point "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below.

X-ray Data Collection
  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the crystal structure.

G RawData Raw Diffraction Images IntegratedData Integrated Intensities (h, k, l, I, σ(I)) RawData->IntegratedData Integration StructureFactors Structure Factors (|F²|) IntegratedData->StructureFactors Data Reduction & Scaling InitialModel Initial Atomic Model (Phase Problem Solution) StructureFactors->InitialModel Structure Solution (Direct Methods) RefinedModel Refined Atomic Model (x, y, z, Uiso/Uaniso) InitialModel->RefinedModel Least-Squares Refinement FinalStructure Final Validated Structure (CIF File) RefinedModel->FinalStructure Validation & Finalization

Caption: Data Processing and Structure Refinement Pipeline.

  • Data Reduction: The raw diffraction images are integrated to determine the intensity of each reflection. Corrections for experimental factors (e.g., Lorentz-polarization) are applied.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods (e.g., with software like SHELXT) to obtain an initial electron density map and a preliminary model of the molecule's atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.

  • Validation: The final structure is validated for geometric consistency and to ensure there are no errors. The final data are compiled into a Crystallographic Information File (CIF).

Conclusion

While the definitive crystal structure of 2-(Tetrahydrofuran-3-yl)morpholine remains to be experimentally determined, this guide provides a robust framework for its analysis. Based on the well-established conformations of its constituent rings, we anticipate a structure featuring a chair-form morpholine ring and an envelope or twist-form tetrahydrofuran ring. The detailed experimental protocol outlined herein offers a clear pathway for researchers to obtain high-quality single crystals and solve the three-dimensional structure. The resulting crystallographic data will be invaluable for understanding the molecule's stereochemistry, conformational preferences, and intermolecular interactions, thereby supporting its potential development in pharmaceutical and materials science applications.

References

  • Crystallography Open Database (COD). (n.d.). Retrieved March 21, 2026, from [Link][2][3]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][5]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link][6]

  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2020). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 85(15), 9876–9885. [Link][14]

  • Okuda, K., et al. (2012). 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. Acta Crystallographica Section E, 68(11), o2819. [Link][12]

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved March 21, 2026, from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved March 21, 2026, from [Link][4]

  • Al-Masoudi, N. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link][7]

  • Moriguchi, T., et al. (2015). Crystal structure of 3,4-dimethyl 2-(tert-butylamino)-5-[2-oxo-4-(thiomorpholin-4-yl)-2H-chromen-3-yl]furan-3,4-dicarboxylate ethyl acetate hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 19-22. [Link][10]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved March 21, 2026, from [Link][9]

  • Ahamed, F. M. M., Padusha, M. S. A., & Gunasekaran, B. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o93-o94. [Link][11]

  • Wikipedia. (n.d.). Morpholine. Retrieved March 21, 2026, from [Link][8]

  • Grote, C. W., et al. (2025). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. ChemRxiv. [Link][13]

Sources

Foundational

The Physicochemical Profiling of 2-(Tetrahydrofuran-3-yl)morpholine: A Technical Guide to pKa Determination and Mechanistic Causality

Executive Summary In modern drug discovery, the morpholine ring is a ubiquitous structural motif used to fine-tune the physicochemical properties of active pharmaceutical ingredients (APIs). Specifically, the ionization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the morpholine ring is a ubiquitous structural motif used to fine-tune the physicochemical properties of active pharmaceutical ingredients (APIs). Specifically, the ionization constant ( pKa​ ) of the morpholine nitrogen dictates critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, including aqueous solubility, lipophilicity ( logD7.4​ ), and blood-brain barrier (BBB) permeability.

This whitepaper provides an in-depth technical analysis of 2-(Tetrahydrofuran-3-yl)morpholine (CAS 1251196-27-6)[1]. Because the exact experimental pKa​ of this specific complex building block is often proprietary or requires de novo determination, this guide establishes the theoretical mechanistic causality of its ionization and provides a self-validating, gold-standard experimental protocol for its precise potentiometric determination.

Structural Causality & Theoretical pKa​ Prediction

To understand the ionization behavior of 2-(Tetrahydrofuran-3-yl)morpholine, we must deconstruct its molecular architecture and analyze the inductive and steric effects acting upon the basic nitrogen center.

  • The Baseline: Unsubstituted morpholine is a secondary amine with a well-established pKa​ of 8.36[2].

  • Alkyl Substitution Effects: Introducing an alkyl group at the C2 position (e.g., 2-methylmorpholine) typically increases the basicity of the nitrogen due to the electron-donating nature of the alkyl group, pushing the predicted pKa​ up to approximately 9.01[3].

  • The Tetrahydrofuran (THF) Inductive Effect: In 2-(Tetrahydrofuran-3-yl)morpholine, the C2 position is substituted with a THF ring. While the bulk of the ring provides a slight electron-donating effect, the oxygen atom within the THF ring exerts a strong electron-withdrawing inductive effect ( −I effect) through the sigma-bond framework.

Mechanistic Conclusion: The electron-withdrawing nature of the ether oxygen in the THF ring pulls electron density away from the morpholine nitrogen, making its lone pair slightly less available to accept a proton compared to a purely alkyl-substituted analog. Consequently, the pKa​ of 2-(Tetrahydrofuran-3-yl)morpholine is theoretically suppressed back toward the baseline, yielding an estimated pKa​ in the range of 8.0 to 8.4 .

Implications for ADME and Drug Design

The subtle shift in pKa​ provided by the 2-(tetrahydrofuran-3-yl) substitution is not merely academic; it is a deliberate design choice in medicinal chemistry.

  • Lysosomal Trapping Avoidance: Highly basic amines ( pKa​>9 ) are prone to protonation in the acidic environment of lysosomes (pH ~4.5), leading to intracellular accumulation and phospholipidosis. By depressing the pKa​ closer to 8.0, the THF moiety helps mitigate this toxicity risk.

  • Blood-Brain Barrier (BBB) Permeability: Membrane permeability is highly dependent on a compound's ionization state at physiological pH (7.4)[4]. A pKa​ of ~8.2 ensures that a biologically relevant fraction of the drug remains in its neutral, lipophilic state in the systemic circulation, thereby optimizing logD7.4​ and facilitating passive diffusion across the BBB.

Self-Validating Experimental Protocol for pKa​ Determination

To definitively determine the pKa​ of 2-(Tetrahydrofuran-3-yl)morpholine, researchers must employ a self-validating system. Relying on a single aqueous titration can lead to false readings if the neutral species precipitates. The following protocol utilizes the Sirius T3 automated titrator, recognized as the gold standard for high-throughput potentiometric physicochemical profiling[5].

Phase 1: System Suitability and Calibration (The Internal Control)

Causality: Before testing the unknown, the system must prove its accuracy to prevent systemic drift.

  • Standardize the 0.5 M KOH and 0.5 M HCl titrants.

  • Calibrate the Ag/AgCl double-junction reference electrode using standard buffers across a pH range of 2.0 to 12.0.

  • Validation Step: Run a known reference standard (unsubstituted morpholine) to verify the instrument accurately captures the baseline pKa​ of 8.36[2].

Phase 2: Primary Potentiometric Titration

Causality: A constant ionic strength and a CO2​ -free environment are required to prevent carbonic acid from artificially lowering the pH readings.

  • Weigh 1.0 to 2.0 mg of 2-(Tetrahydrofuran-3-yl)morpholine[4].

  • Dissolve the sample in a 0.15 M KCl aqueous solution to maintain a constant ionic background.

  • Purge the automated titration vessel with nitrogen gas.

  • Execute the automated titration from pH 2.0 to 12.0 at a constant temperature of 25°C.

  • Validation Step: Continuously monitor the built-in turbidity sensor. If the sample remains fully dissolved (no light scattering), calculate the macroscopic pKa​ directly from the Bjerrum curve.

Phase 3: Orthogonal Validation (Cosolvent Extrapolation)

Causality: If the neutral form of the morpholine derivative is highly lipophilic, it will precipitate as the pH rises, invalidating the aqueous titration. This phase is automatically triggered by the turbidity sensor.

  • Prepare mixtures of the sample in varying ratios of methanol and water (e.g., 30%, 40%, and 50% methanol by volume)[5].

  • Perform the potentiometric titration in each cosolvent mixture to determine the apparent pKa​ ( psKa​ ).

  • Apply the Yasuda-Shedlovsky extrapolation method : Plot the measured psKa​ values against the dielectric constant of the respective solvent mixtures[6].

  • Extrapolate the linear regression to 0% cosolvent to derive the true, validated aqueous pKa​ [6].

Experimental Workflow & Decision Logic

The following diagram illustrates the autonomous decision-making logic of the self-validating protocol described above.

G Start Compound: 2-(Tetrahydrofuran-3-yl)morpholine Prep Sample Preparation (1-2 mg, 0.15 M KCl) Start->Prep Titration Sirius T3 Automated Potentiometric Titration Prep->Titration Decision Turbidity Sensor: Precipitation Detected? Titration->Decision Direct Direct Aqueous pKa Calculation Decision->Direct No Cosolvent Cosolvent Titration (30-50% Methanol) Decision->Cosolvent Yes Final Validated pKa Profile (~8.0 - 8.4) Direct->Final Extrapolate Yasuda-Shedlovsky Extrapolation Cosolvent->Extrapolate Extrapolate->Final

Workflow for the self-validating potentiometric pKa determination of morpholine derivatives.

Quantitative Data Summary

The table below summarizes the comparative ionization data utilized to establish the theoretical pKa​ boundaries for 2-(Tetrahydrofuran-3-yl)morpholine.

CompoundSubstructure / ModificationExperimental / Predicted pKa​ Reference
Morpholine Unsubstituted base8.36 (Experimental)[2]
2-Methylmorpholine Electron-donating alkyl at C29.01 ± 0.40 (Predicted)[3]
2-(Tetrahydrofuran-3-yl)morpholine Alkyl bulk + Electron-withdrawing ether~8.0 - 8.4 (Estimated)Derived via Mechanistic Analysis

Sources

Exploratory

Predictive Toxicology and In Vivo LD50 Determination of 2-(Tetrahydrofuran-3-yl)morpholine

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 2-(Tetrahydrofuran-3-yl)morpholine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 2-(Tetrahydrofuran-3-yl)morpholine (CAS: 1251196-27-6) is a specialized heterocyclic building block frequently utilized in pharmaceutical synthesis and medicinal chemistry. Because it is a niche intermediate, empirical in vivo toxicity data (such as an exact LD50) is not widely published in public toxicological databases.

As a Senior Application Scientist, it is critical to approach such compounds not with guesswork, but with a rigorous framework of predictive toxicology followed by validated empirical testing . This whitepaper deconstructs the structural moieties of the compound to predict its safety profile, establishes a self-validating in vivo protocol utilizing the OECD 425 Up-and-Down Procedure (UDP)[1][2], and outlines the mechanistic pathways driving its potential systemic toxicity.

Structural Deconstruction & Predictive Toxicology

To establish a baseline for in vivo testing, we must analyze the compound's two primary structural constituents: the morpholine ring and the tetrahydrofuran (THF) ring . The synergistic toxicokinetic profile of these moieties dictates the expected acute oral toxicity.

Component Toxicity Profiles
  • Morpholine Moiety: Morpholine is a known corrosive agent and mucosal irritant. In vivo acute oral toxicity studies in rats demonstrate an LD50 ranging from 1,050 mg/kg to 1,910 mg/kg[3][4]. It is rapidly absorbed and can cause severe gastrointestinal damage, respiratory distress, and cellular damage at high concentrations[3].

  • Tetrahydrofuran (THF) Moiety: THF is a highly flammable solvent with CNS-depressant properties. The acute oral LD50 in rats is established at approximately 1,650 mg/kg[5][6]. High systemic exposure leads to narcosis, respiratory irritation, and potential hepatotoxicity[5].

Predicted LD50 and GHS Classification

Based on the additive toxicity of its constituents, 2-(Tetrahydrofuran-3-yl)morpholine is predicted to exhibit moderate acute toxicity. We project the oral LD50 to fall between 1,200 mg/kg and 1,800 mg/kg .

Table 1: Predictive Toxicity and GHS Categorization

Component / CompoundEstablished/Predicted Oral LD50 (Rat)Primary Toxicological HazardsPredicted GHS Category
Morpholine 1,050 - 1,910 mg/kg[3][4]Corrosive, mucosal damage, respiratory irritationCategory 4
Tetrahydrofuran 1,650 mg/kg[5][6]CNS depression, narcosis, suspected carcinogenCategory 4
2-(THF-3-yl)morpholine ~1,200 - 1,800 mg/kg (Predicted) GI irritation, CNS depression, systemic toxicity Category 4

Causality Note: The predicted GHS Category 4 classification (300 - 2000 mg/kg)[2] necessitates an experimental design that safely targets this range without causing unnecessary animal mortality.

Toxicokinetic & Mechanistic Pathways

Understanding how the compound induces toxicity is vital for recognizing clinical signs during in vivo observation. The following diagram illustrates the proposed metabolic and toxicological pathways of the compound upon oral administration.

TKPathway Comp 2-(Tetrahydrofuran-3-yl)morpholine Oral/Inhalation Absorption Sub1 Morpholine Moiety Comp->Sub1 Sub2 Tetrahydrofuran (THF) Moiety Comp->Sub2 Met1 Gastric N-nitrosation (Potential Nitrosamine) Sub1->Met1 Tox1 Mucosal Irritation & Cellular Damage Sub1->Tox1 Met2 Hepatic CYP450 Oxidation (Reactive Intermediates) Sub2->Met2 SysTox Systemic Toxicity (Drives LD50 Endpoint) Met1->SysTox Tox2 CNS Depression & Oxidative Stress Met2->Tox2 Tox1->SysTox Tox2->SysTox

Proposed toxicokinetic pathways for 2-(Tetrahydrofuran-3-yl)morpholine in vivo.

In Vivo LD50 Determination Methodology

To empirically determine the LD50 of 2-(Tetrahydrofuran-3-yl)morpholine, we employ the OECD Test Guideline 425 (Up-and-Down Procedure) .

Why OECD 425? Unlike the Fixed Dose Procedure (OECD 420) or the Acute Toxic Class method (OECD 423) which only provide a range, OECD 425 provides a statistically robust point estimate of the LD50 and a confidence interval while minimizing the number of animals used[2][7]. This is critical for novel intermediates where precise dosing data is required for downstream formulation.

Pre-Test: In Vitro Cytotoxicity (Optional but Recommended)

Before initiating animal models, it is highly recommended to perform a Neutral Red Uptake (NRU) cytotoxicity test using 3T3 or NHK cells to estimate the starting dose (IC50 to LD50 extrapolation)[8]. Assuming this yields a predicted LD50 > 1000 mg/kg, we proceed with the main test.

Step-by-Step Protocol (OECD 425 Main Test)

Step 1: Animal Preparation

  • Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley or Wistar rats (females are generally more sensitive to acute toxicity)[2][7].

  • Acclimatization: Minimum of 5 days in group housing prior to dosing[7].

  • Fasting: Fast animals overnight prior to dosing; withhold food for 3-4 hours post-dosing.

Step 2: Dose Preparation

  • Suspend 2-(Tetrahydrofuran-3-yl)morpholine in an appropriate vehicle (e.g., distilled water or 0.5% methylcellulose, depending on solubility).

  • Administer via oral gavage in a constant volume (e.g., 10 mL/kg body weight)[2].

Step 3: Sequential Dosing (The Up-and-Down Procedure)

  • Starting Dose: Based on our predictive model (Category 4), initiate dosing at 550 mg/kg (a standard half-log step below the predicted ~1,200 mg/kg LD50)[9].

  • Dose a single animal.

  • Observation Period: Observe the animal individually for a minimum of 48 hours[7].

Step 4: Dose Progression

  • If the animal survives : Increase the dose for the next single animal by a progression factor of 3.2 (e.g., 550 mg/kg → 1750 mg/kg)[1][9].

  • If the animal dies : Decrease the dose for the next single animal by a factor of 3.2 (e.g., 550 mg/kg → 175 mg/kg)[1][9].

Step 5: Stopping Criteria Dosing continues sequentially at 48-hour intervals until one of the following self-validating stopping criteria is met[1]:

  • Three consecutive animals survive at the upper bound limit dose (e.g., 2000 mg/kg).

  • Five reversals occur in any six consecutive animals tested.

  • At least four animals have followed the first reversal, and the specified likelihood-ratios exceed the critical value.

OECD425 Start Dose 1st Animal (e.g., 550 mg/kg) Observe Observe for 48h Start->Observe Outcome Outcome? Observe->Outcome Survive Survives: Increase Dose (Progression x 3.2) Outcome->Survive Survival Die Dies: Decrease Dose (Progression / 3.2) Outcome->Die Death Stop Stopping Criteria Met? (e.g., 5 reversals) Survive->Stop Die->Stop Next Dose Next Animal Next->Observe Stop->Next No Calc Calculate LD50 & Confidence Interval Stop->Calc Yes

OECD 425 Up-and-Down Procedure workflow for LD50 determination.

Strategic Recommendations

  • Clinical Observations: During the 48-hour observation windows, technicians must monitor for specific signs of THF/Morpholine toxicity: tremors, lethargy (CNS depression), gasping (respiratory irritation), and abnormal posture (GI distress)[3][5].

  • Regulatory Compliance: Because the anticipated LD50 is below 2000 mg/kg, a Limit Test (dosing 5 animals at 2000 mg/kg simultaneously) is inappropriate and would likely result in unnecessary mortality[9]. The Main Test (UDP) is mandatory.

  • Handling Precautions: Given the structural similarity to THF, the compound may form explosive peroxides upon prolonged exposure to air[6]. Store under inert gas (Nitrogen/Argon) at 2-8ºC to maintain stability prior to dosing.

References

  • OECD Test Guideline 425 - National Toxicology Program. National Institutes of Health (NIH). Available at:[Link]

  • Hazardous substance assessment – Morpholine. Canada.ca. Available at:[Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at:[Link]

  • Safety Data Sheet: TETRAHYDROFURAN. Ark-Chem. Available at:[Link]

  • Acute Toxicology Test OECD 425. Altogen Labs. Available at:[Link]

  • Evaluation report on the cytotoxicity tests to estimate starting doses for acute oral systemic toxicity tests. JaCVAM. Available at:[Link]

  • Safety Data Sheet Morpholine. Redox. Available at:[Link]

  • OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Tetrahydrofuran-3-yl)morpholine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-step guide for the synthesis of the novel heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of the novel heterocyclic compound, 2-(Tetrahydrofuran-3-yl)morpholine. Due to the absence of a previously established direct synthesis, this application note details a robust and logical two-step synthetic pathway. The methodology leverages a reductive amination reaction between commercially available precursors, followed by an efficient intramolecular cyclization to construct the target morpholine ring. This guide is designed to be a self-validating system, with in-depth explanations for experimental choices, ensuring scientific integrity and reproducibility. All protocols are supported by authoritative references, and key transformations are visualized to enhance understanding.

Introduction and Synthetic Strategy

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. Similarly, the tetrahydrofuran moiety is a common feature in many biologically active natural products and synthetic compounds. The novel compound, 2-(Tetrahydrofuran-3-yl)morpholine, which combines these two important heterocycles, represents an interesting building block for the exploration of new chemical space in drug discovery.

Given the lack of a documented direct synthesis for this target molecule, a rational synthetic route has been devised. The strategy hinges on the formation of the morpholine ring from acyclic precursors. A two-step approach was determined to be the most efficient and controllable:

  • Reductive Amination: The initial step involves the coupling of Tetrahydrofuran-3-carbaldehyde and 2-(2-Aminoethoxy)ethanol via reductive amination. This well-established C-N bond-forming reaction creates the key intermediate, N-(tetrahydrofuran-3-ylmethyl)diethanolamine .

  • Intramolecular Cyclization: The subsequent step focuses on the construction of the morpholine ring through an intramolecular cyclization of the diethanolamine intermediate. This is achieved by selectively activating the terminal hydroxyl group as a good leaving group (tosylate), followed by a base-promoted intramolecular nucleophilic substitution by the secondary amine.

This synthetic design offers several advantages:

  • Convergent Approach: It utilizes readily available and relatively inexpensive starting materials.

  • Robust Reactions: Both reductive amination and intramolecular cyclization are reliable and well-understood transformations in organic synthesis.

  • Control and Selectivity: The stepwise approach allows for the isolation and characterization of the intermediate, ensuring greater control over the final product's purity.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted below, providing a clear visual guide to the two-step process.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization THF_aldehyde Tetrahydrofuran-3- carbaldehyde Intermediate N-(tetrahydrofuran-3-ylmethyl) diethanolamine THF_aldehyde->Intermediate NaBH(OAc)₃, DCM Amino_alcohol 2-(2-Aminoethoxy)ethanol Amino_alcohol->Intermediate Intermediate_2 N-(tetrahydrofuran-3-ylmethyl) diethanolamine Tosyl_intermediate Tosyl-activated Intermediate Intermediate_2->Tosyl_intermediate 1. TsCl, Et₃N, DCM Final_Product 2-(Tetrahydrofuran-3-yl)morpholine Tosyl_intermediate->Final_Product 2. NaH, THF

Figure 1: Proposed two-step synthesis of 2-(Tetrahydrofuran-3-yl)morpholine.

Experimental Protocols

3.1. Materials and Reagents

ReagentSupplierPurityNotes
Tetrahydrofuran-3-carbaldehyde (50% in water)Sigma-Aldrich98%Commercially available.[1]
2-(2-Aminoethoxy)ethanolSigma-Aldrich98%Commercially available.[2][3]
Sodium triacetoxyborohydride (NaBH(OAc)₃)Sigma-Aldrich95%A mild and selective reducing agent.[4]
Dichloromethane (DCM), anhydrousSigma-Aldrich>99.8%Use a dry solvent.
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich>98%For activation of the hydroxyl group.
Triethylamine (Et₃N), distilledSigma-Aldrich>99.5%Base for the tosylation reaction.
Sodium hydride (NaH), 60% dispersion in mineral oilSigma-Aldrich60%Base for the intramolecular cyclization.
Tetrahydrofuran (THF), anhydrousSigma-Aldrich>99.9%Use a dry solvent.
Sodium sulfate (Na₂SO₄), anhydrousSigma-Aldrich>99%For drying organic layers.
Diethyl ether (Et₂O)Sigma-Aldrich>99%For extraction.
Saturated aqueous sodium bicarbonate (NaHCO₃)--For work-up.
Brine (saturated aqueous NaCl)--For work-up.

3.2. Step 1: Synthesis of N-(tetrahydrofuran-3-ylmethyl)diethanolamine

This procedure is adapted from established reductive amination protocols.[4][5][6]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-(2-Aminoethoxy)ethanol (5.25 g, 50 mmol, 1.0 equiv.).

  • Dissolve the amine in 100 mL of anhydrous dichloromethane (DCM).

  • Add Tetrahydrofuran-3-carbaldehyde (50% solution in water, 10.0 g, 50 mmol, 1.0 equiv.) to the solution. The aqueous nature of the starting material is generally tolerated in this reaction, but for optimal results, extraction of the aldehyde into an organic solvent can be performed prior to the reaction.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

  • In a separate flask, carefully suspend sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 equiv.) in 50 mL of anhydrous DCM.

  • Slowly add the sodium triacetoxyborohydride suspension to the reaction mixture over 30 minutes. The reaction may be slightly exothermic. Maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(tetrahydrofuran-3-ylmethyl)diethanolamine can be purified by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to afford the pure product as a viscous oil.

3.3. Step 2: Synthesis of 2-(Tetrahydrofuran-3-yl)morpholine

This step involves the activation of the primary alcohol as a tosylate followed by a base-mediated intramolecular cyclization.[7][8]

Protocol:

Part A: Tosylation

  • Dissolve the purified N-(tetrahydrofuran-3-ylmethyl)diethanolamine (from Step 1, e.g., 9.45 g, 50 mmol, 1.0 equiv.) in 150 mL of anhydrous DCM in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (7.0 mL, 50 mmol, 1.0 equiv.) to the solution.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl) (9.53 g, 50 mmol, 1.0 equiv.) in 50 mL of anhydrous DCM.

  • Add the TsCl solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the tosylate by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated intermediate. This intermediate is often used in the next step without further purification.

Part B: Intramolecular Cyclization

  • Carefully wash sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 equiv.) with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Suspend the washed sodium hydride in 100 mL of anhydrous tetrahydrofuran (THF) in a 500 mL round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve the crude tosylated intermediate from Part A in 100 mL of anhydrous THF.

  • Add the solution of the tosylate dropwise to the sodium hydride suspension over 1 hour. Hydrogen gas will be evolved. Ensure adequate ventilation.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of water.

  • Add 100 mL of diethyl ether and 100 mL of water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-(Tetrahydrofuran-3-yl)morpholine can be purified by vacuum distillation or column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the final product.

Reaction Mechanisms

4.1. Reductive Amination

The reductive amination proceeds in two main stages: the formation of an iminium ion intermediate, followed by its reduction by sodium triacetoxyborohydride.

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde Tetrahydrofuran-3- carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine 2-(2-Aminoethoxy)ethanol Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium_ion Iminium Ion Intermediate_product N-(tetrahydrofuran-3-ylmethyl) diethanolamine Iminium_ion->Intermediate_product Hydride [H⁻] from NaBH(OAc)₃ Hydride->Intermediate_product Hydride attack

Figure 2: Mechanism of Reductive Amination.

4.2. Intramolecular Cyclization

The cyclization to form the morpholine ring is a classic example of an intramolecular Williamson ether synthesis.

Cyclization_Mechanism cluster_0 Hydroxyl Activation cluster_1 Ring Closure Intermediate Diethanolamine Intermediate Tosyl_Intermediate Tosyl-activated Intermediate Intermediate->Tosyl_Intermediate + TsCl, Et₃N TsCl TsCl TsCl->Tosyl_Intermediate Tosyl_Intermediate_2 Tosyl-activated Intermediate Alkoxide Alkoxide Intermediate Tosyl_Intermediate_2->Alkoxide + NaH Base NaH Base->Alkoxide Final_Product 2-(Tetrahydrofuran-3-yl)morpholine Alkoxide->Final_Product Intramolecular SN2 - NaOTs

Figure 3: Mechanism of Intramolecular Cyclization.

Characterization of the Final Product

The structure of the synthesized 2-(Tetrahydrofuran-3-yl)morpholine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the atoms in the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the C-O-C ether linkages and the C-N amine bond, and the absence of the O-H stretch from the starting material.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • (Reference to a general organic chemistry textbook on morpholine synthesis, if available)
  • (Reference to a paper on intramolecular cyclization for morpholine synthesis, e.g.
  • Suveges, E., et al. (2017).
  • (Reference to a review on morpholine synthesis, e.g.
  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. Journal of Chemical Sciences.
  • Reductive amination plays a key role in the medicinal chemistry toolbox since it allows the mono alkylation of an amine or aniline. Organic & Biomolecular Chemistry.
  • (Reference to a paper on reductive amination with electron-deficient anilines, if relevant)
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • (Reference to a paper on one-pot reductive amin
  • (Reference to a general synthesis of tetrahydrofuran, if relevant)
  • (Reference to a review on tetrahydrofuran synthesis, if relevant)
  • (Reference to a paper on reductive amin
  • (Reference to a patent on the synthesis of 3-amino-tetrahydrofuran deriv
  • (Reference to a paper on the synthesis of (tetrahydrofuran-2-yl)
  • (Reference to a paper on the green synthesis of morpholines, if relevant)
  • (Reference to a paper on zirconium-promoted cycliz
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.
  • Huang, J., et al. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry.
  • (Reference to a paper on allyl ester deprotection and on-resin cycliz
  • (Reference to a paper on enzym
  • (Reference to a review on the synthesis and SAR of morpholine deriv
  • (Reference to a review on the synthesis of morpholine and its N-alkyl deriv
  • (Reference to a paper on branched tertiary amines
  • (Reference to a paper on the stereoselective synthesis of C-substituted morpholine deriv

Sources

Application

Advanced Application Note: 2-(Tetrahydrofuran-3-yl)morpholine in Drug Discovery and Organic Synthesis

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Strategic Rationale: Merging Privileged Scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Rationale: Merging Privileged Scaffolds

In modern drug discovery, the morpholine ring is a ubiquitous, privileged heterocycle featured in over 20 FDA-approved drugs, prized for its ability to modulate lipophilicity, improve aqueous solubility, and act as a weak base . However, unsubstituted morpholines are frequently susceptible to cytochrome P450-mediated oxidative metabolism at the α -carbons adjacent to the heteroatoms.

To overcome this metabolic liability while expanding the three-dimensional chemical space, Systematic Chemical Diversity (SCD) strategies employ C-substituted morpholines. 2-(Tetrahydrofuran-3-yl)morpholine represents a highly sophisticated building block in this class. By appending a tetrahydrofuran (THF) ring at the C2 position, this molecule achieves three critical objectives:

  • Symmetry Breaking: Introduces chirality and increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which statistically correlates with higher clinical success rates due to reduced off-target promiscuity.

  • Metabolic Shielding: The steric bulk of the THF appendage shields the vulnerable morpholine core from enzymatic oxidation.

  • Enhanced Solvation: The addition of a second ether oxygen provides an additional hydrogen bond acceptor, further depressing the LogD and enhancing aqueous solubility.

Physicochemical Profiling

Understanding the fundamental properties of 2-(Tetrahydrofuran-3-yl)morpholine is essential for predicting its behavior in both synthetic workflows and biological systems .

PropertyValueImplication for Drug Design & Synthesis
Chemical Name 2-(Tetrahydrofuran-3-yl)morpholineCore dual-heterocycle scaffold.
CAS Registry Number 1251196-27-6Unique identifier for procurement and IP filing.
Molecular Formula C8​H15​NO2​ -
Molecular Weight 157.21 g/mol Low MW allows extensive downstream elaboration without violating Lipinski's Rule of 5.
Fraction sp3 ( Fsp3​ ) 1.00Maximum 3D character; prevents flat, planar π -stacking aggregation.
Hydrogen Bond Donors 1 (Secondary Amine)Serves as the primary nucleophilic handle for coupling reactions.
Hydrogen Bond Acceptors 2 (Ether Oxygens)Enhances aqueous solubility and provides vectors for target protein interactions.

Mechanistic Insights & Synthetic Workflows

The presence of the C2-THF group significantly alters the steric environment around the N4 secondary amine. While the amine remains nucleophilic, the adjacent bulk imposes a kinetic penalty during transition state formation. Consequently, standard coupling conditions (e.g., simple SN​2 alkylation or unoptimized amide couplings) often suffer from sluggish kinetics and poor yields.

To successfully incorporate this building block, synthetic strategies must rely on highly active catalytic systems and specialized coupling reagents designed to overcome steric hindrance.

G Core 2-(Tetrahydrofuran-3-yl)morpholine CAS: 1251196-27-6 Rxn1 Buchwald-Hartwig Pd2(dba)3, XPhos, NaOtBu Core->Rxn1 Aryl Halide Rxn2 Amide Coupling HATU, DIPEA, DMF Core->Rxn2 Carboxylic Acid Rxn3 Reductive Amination NaBH(OAc)3, DCE Core->Rxn3 Aldehyde/Ketone Prod1 N-Aryl Morpholine (Kinase/GPCR Ligands) Rxn1->Prod1 Prod2 N-Acyl Morpholine (Protease Inhibitors) Rxn2->Prod2 Prod3 N-Alkyl Morpholine (PROTAC Linkers) Rxn3->Prod3

Figure 1: Divergent synthetic workflows utilizing 2-(tetrahydrofuran-3-yl)morpholine.

Validated Experimental Protocols

The following protocols have been engineered to account for the specific steric and electronic profile of 2-(Tetrahydrofuran-3-yl)morpholine. Every protocol includes a self-validating In-Process Quality Control (IPC) step to ensure mechanistic integrity.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Synthesis of N-aryl derivatives for kinase inhibitor scaffolds.

Causality of Reagent Selection: For sterically demanding secondary amines, standard phosphine ligands often fail to promote the reductive elimination step in the catalytic cycle, leading to the buildup of stable, inactive palladium-amine complexes. We utilize XPhos (a bulky, electron-rich biaryl phosphine) because its spatial profile forces the palladium center into a geometry that dramatically accelerates reductive elimination .

Materials:

  • Aryl bromide or chloride (1.0 equiv)

  • 2-(Tetrahydrofuran-3-yl)morpholine (1.2 equiv)

  • Pd2​(dba)3​ (0.05 equiv)

  • XPhos (0.10 equiv)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2​(dba)3​ , XPhos, and NaOtBu .

  • Substrate Addition: Add the aryl halide followed by 2-(Tetrahydrofuran-3-yl)morpholine.

  • Solvation: Introduce anhydrous 1,4-dioxane to achieve a 0.2 M concentration with respect to the aryl halide.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture at 90 °C under vigorous magnetic stirring for 12 hours.

  • IPC & Self-Validation System: At t=2 hours, withdraw a 50 µL aliquot via syringe. Quench into 100 µL of aqueous NH4​Cl , extract with 200 µL EtOAc, and analyze the organic layer via LC-MS.

    • Validation Logic: The disappearance of the aryl halide mass and the emergence of the product mass [M+H]+ confirms catalytic turnover. If unreacted amine persists but the aryl halide is consumed, hydrodehalogenation has occurred, indicating moisture ingress.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Sterically-Tolerant Amide Coupling

Objective: Synthesis of N-acyl derivatives for protease inhibitor scaffolds.

Causality of Reagent Selection: Standard carbodiimides (e.g., EDC, DCC) are insufficient here due to the C2-THF steric bulk impeding nucleophilic attack. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state and accelerate acylation despite steric crowding.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 2-(Tetrahydrofuran-3-yl)morpholine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.3 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise at room temperature. Stir for 15 minutes.

  • IPC & Self-Validation System: Withdraw a 10 µL aliquot and quench in 100 µL of methanol. Analyze via LC-MS.

    • Validation Logic: You must observe the mass of the methyl ester (formed by the reaction of the HOAt-ester with methanol). This proves the carboxylic acid has been successfully activated. Proceeding without this confirmation risks wasting the valuable morpholine building block.

  • Coupling: Add 2-(Tetrahydrofuran-3-yl)morpholine to the activated mixture. Stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract three times with EtOAc. Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and urea byproducts.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography or reverse-phase preparative HPLC.

References

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: Medicinal Research Reviews (PubMed) URL: [Link] [1]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow Source: Organic Process Research & Development (ACS Publications) URL: [Link] [3]

Application

The Emerging Potential of 2-(Tetrahydrofuran-3-yl)morpholine in Medicinal Chemistry: A Guide for Researchers

The relentless pursuit of novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a cornerstone of modern drug discovery. In this context, the previously undere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a cornerstone of modern drug discovery. In this context, the previously underexplored heterocyclic system, 2-(Tetrahydrofuran-3-yl)morpholine, presents a compelling opportunity for medicinal chemists. This guide provides a comprehensive overview of the potential applications of this scaffold, detailed synthetic protocols, and the underlying scientific rationale for its consideration in drug design programs.

Introduction: A Scaffold of Untapped Potential

The 2-(Tetrahydrofuran-3-yl)morpholine core represents a fascinating fusion of two privileged heterocyclic motifs in medicinal chemistry: the morpholine and the tetrahydrofuran (THF) rings. The morpholine ring is a common feature in numerous approved drugs, valued for its ability to improve aqueous solubility, metabolic stability, and serve as a versatile synthetic handle.[1][2] The THF ring, a saturated five-membered cyclic ether, is also a key component of many biologically active molecules, where it can act as a polar hydrogen bond acceptor and introduce conformational rigidity.

The combination of these two rings in a 2-substituted morpholine arrangement offers a unique topographical and electronic profile. The THF moiety introduces a distinct three-dimensional shape and an additional hydrogen bond acceptor, which could facilitate novel interactions with biological targets. The inherent polarity of both rings suggests that molecules incorporating this scaffold may possess favorable pharmacokinetic profiles, including improved solubility and permeability.

Strategic Importance in Drug Design

The incorporation of the 2-(Tetrahydrofuran-3-yl)morpholine scaffold can be envisioned to impact several key aspects of drug design:

  • Exploration of Novel Chemical Space: As a relatively unexplored scaffold, it provides an opportunity to develop intellectual property and discover first-in-class molecules.

  • Modulation of Physicochemical Properties: The inherent polarity and hydrogen bonding capacity of the scaffold can be leveraged to fine-tune solubility, lipophilicity (LogP), and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Introduction of 3D-Structural Complexity: The non-planar nature of both the morpholine and THF rings introduces a defined three-dimensional architecture, which can be crucial for achieving high-affinity and selective binding to protein targets.

Proposed Synthetic Protocols

While the direct synthesis of 2-(Tetrahydrofuran-3-yl)morpholine is not extensively documented in the current literature, established methodologies for the synthesis of 2-substituted morpholines can be logically extended to this target. Below are two plausible and detailed synthetic routes.

Protocol 1: Synthesis via Ring Opening of an Epoxide

This protocol leverages the well-established reaction of an amine with an epoxide to form a β-amino alcohol, which then undergoes intramolecular cyclization.

Workflow Diagram:

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening and Cyclization A 3-(Bromomethyl)tetrahydrofuran C Epoxytetrahydrofuran A->C Intramolecular Williamson ether synthesis B Base (e.g., NaH) B->C D Epoxytetrahydrofuran F Intermediate β-Amino Alcohol D->F Nucleophilic attack E Ethanolamine E->F G 2-(Tetrahydrofuran-3-yl)morpholine F->G Intramolecular Cyclization (e.g., via MsCl, Et3N then base)

Caption: Proposed synthesis of 2-(Tetrahydrofuran-3-yl)morpholine via an epoxide intermediate.

Step-by-Step Methodology:

  • Synthesis of 3-(Oxiran-2-yl)tetrahydrofuran (Epoxytetrahydrofuran):

    • Rationale: The synthesis of the key epoxide intermediate is the first critical step. This can be achieved from a commercially available starting material like 3-(bromomethyl)tetrahydrofuran.

    • Procedure:

      • To a solution of 3-(bromomethyl)tetrahydrofuran (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

      • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

      • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

      • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide. Purification can be achieved by vacuum distillation or column chromatography.

  • Synthesis of 2-(Tetrahydrofuran-3-yl)morpholine:

    • Rationale: The ring-opening of the epoxide with ethanolamine will generate the necessary β-amino alcohol precursor for the final cyclization to the morpholine ring.[3][4]

    • Procedure:

      • Dissolve 3-(oxiran-2-yl)tetrahydrofuran (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

      • Add ethanolamine (1.2 equivalents) to the solution. The reaction can be heated to reflux to increase the rate.

      • Monitor the formation of the intermediate amino alcohol by TLC or LC-MS.

      • Once the epoxide is consumed, cool the reaction mixture to 0 °C.

      • To the solution of the crude amino alcohol, add triethylamine (2.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). Stir the reaction at 0 °C for 1 hour.

      • Add a strong base such as potassium tert-butoxide (2.5 equivalents) and allow the reaction to warm to room temperature and stir for 12-16 hours to effect the intramolecular cyclization.

      • Quench the reaction with water and extract the product with an organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain 2-(Tetrahydrofuran-3-yl)morpholine.

Protocol 2: Synthesis from a Chiral Precursor

This protocol outlines a potential stereoselective synthesis starting from a commercially available chiral building block.

Workflow Diagram:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization A Tetrahydrofuran-3-carbaldehyde C Intermediate Imine A->C B 2-Aminoethanol B->C D N-(Tetrahydrofuran-3-ylmethyl)ethanolamine C->D Reduction (e.g., NaBH4) E N-(Tetrahydrofuran-3-ylmethyl)ethanolamine G 2-(Tetrahydrofuran-3-yl)morpholine E->G F Cyclizing Agent (e.g., SOCl2) F->G

Caption: Stereoselective synthesis of 2-(Tetrahydrofuran-3-yl)morpholine.

Step-by-Step Methodology:

  • Synthesis of N-((Tetrahydrofuran-3-yl)methyl)ethanolamine:

    • Rationale: Reductive amination is a robust and widely used method for forming C-N bonds.[5] (Tetrahydrofuran-3-yl)methanamine is a known compound.[6][7]

    • Procedure:

      • To a solution of (Tetrahydrofuran-3-yl)methanamine (1 equivalent) and 2-bromoethanol (1.1 equivalents) in a polar solvent like acetonitrile, add a base such as potassium carbonate (2 equivalents).

      • Heat the reaction mixture to reflux and monitor by TLC.

      • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

      • Purify the crude product by column chromatography to yield N-((Tetrahydrofuran-3-yl)methyl)ethanolamine.

  • Cyclization to 2-(Tetrahydrofuran-3-yl)morpholine:

    • Rationale: The final ring closure can be achieved by converting the hydroxyl group into a good leaving group followed by intramolecular nucleophilic substitution by the secondary amine.

    • Procedure:

      • Dissolve N-((Tetrahydrofuran-3-yl)methyl)ethanolamine (1 equivalent) in a suitable solvent like dichloromethane (DCM).

      • Cool the solution to 0 °C and add a reagent to convert the alcohol to a leaving group, for example, thionyl chloride (1.1 equivalents) dropwise.

      • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

      • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

      • Extract the aqueous layer with DCM.

      • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to obtain 2-(Tetrahydrofuran-3-yl)morpholine.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of morpholine- and THF-containing compounds, the 2-(Tetrahydrofuran-3-yl)morpholine scaffold holds promise in several therapeutic areas.

Table 1: Potential Therapeutic Targets and Rationale

Therapeutic AreaPotential Target(s)Rationale for Scaffold Application
Oncology Kinase inhibitors (e.g., PI3K, mTOR)The morpholine moiety is a key component of several kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and enhances solubility. The THF group could provide additional interactions.
Central Nervous System (CNS) Disorders GPCRs, Ion ChannelsMorpholine derivatives are known to possess CNS activity. The polarity and 3D nature of the scaffold could be beneficial for crossing the blood-brain barrier and achieving selective receptor binding.[8]
Infectious Diseases Bacterial or Fungal EnzymesThe morpholine ring is present in some antimicrobial agents. The unique shape and polarity of the combined scaffold could lead to novel modes of enzyme inhibition.

Conclusion and Future Perspectives

The 2-(Tetrahydrofuran-3-yl)morpholine scaffold, while currently underrepresented in the scientific literature, presents a wealth of opportunities for medicinal chemists. The synthetic protocols outlined in this guide provide a practical starting point for the synthesis and exploration of this novel chemical space. The unique combination of the morpholine and tetrahydrofuran rings offers a promising strategy for developing next-generation therapeutics with improved efficacy and pharmacokinetic profiles. Further investigation into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is highly encouraged to unlock the full potential of this exciting new scaffold.

References

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-346.
  • Brisco, T. A., De Kreijger, S., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines.
  • Bode, J. W., & Morandi, B. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions. Organic Letters, 19(17), 4696–4699.
  • Georgopoulou, D., & Papaioannou, D. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Research Reviews, 21(4), 309-340.
  • Li, J. J. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 766–771.
  • Szakonyi, Z., & Fülöp, F. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(15), 7582-7591.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 649-659.
  • El-Ghorab, A. H., & El-Gazzar, A. B. A. (2009). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers.
  • BenchChem. (2025). Side-by-side comparison of synthesis routes for morpholine-based compounds.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Chemdad. (n.d.). Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109438396A - A kind of preparation method of tetrahydrofuran -3- methylamine.
  • Gonzalez, L. A., & Elrod, M. J. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(40), 10181–10189.

Sources

Method

Advanced Purification and Stereoresolution Protocols for 2-(Tetrahydrofuran-3-yl)morpholine Mixtures

Executive Summary & Physicochemical Profiling As a highly versatile aliphatic heterocycle, 2-(Tetrahydrofuran-3-yl)morpholine (CAS: 1251196-27-6) has emerged as a critical building block in the synthesis of modern kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

As a highly versatile aliphatic heterocycle, 2-(Tetrahydrofuran-3-yl)morpholine (CAS: 1251196-27-6) has emerged as a critical building block in the synthesis of modern kinase inhibitors and CNS-active therapeutics[1]. Structurally, the molecule features a secondary amine (morpholine ring) and a cyclic ether (tetrahydrofuran ring).

The presence of two stereogenic centers—C2 on the morpholine ring and C3 on the THF ring—results in a complex crude mixture of four distinct stereoisomers (two pairs of diastereomers). From an analytical and preparative standpoint, this compound presents two distinct challenges:

  • Lack of a UV Chromophore: Neither the morpholine nor the THF ring absorbs strongly at standard UV wavelengths (e.g., 254 nm). Consequently, fraction collection and purity validation must rely on Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

  • High Polarity and Basicity: The secondary amine (pKa ~8.3) causes severe peak tailing on standard silica or reverse-phase columns due to strong interactions with residual silanols.

To isolate all four stereoisomers in high enantiomeric excess (>99% ee), we must employ a multi-dimensional purification strategy. This guide details a field-proven workflow combining acid-base extraction, achiral normal-phase flash chromatography, and preparative chiral Supercritical Fluid Chromatography (SFC) or classical diastereomeric salt resolution.

Global Purification Strategy

The purification logic follows a strict hierarchy: isolate the basic target from neutral impurities, separate the diastereomeric pairs based on physical properties, and finally resolve the enantiomers using chiral recognition environments.

Workflow Crude Crude 2-(Tetrahydrofuran-3-yl)morpholine (4 Stereoisomers + Impurities) Extraction Acid-Base Extraction (Removes neutral/acidic impurities) Crude->Extraction Flash Silica Gel Flash Chromatography (Diastereomer Separation) Extraction->Flash Organic Layer DiaA Diastereomer Pair A (Racemate A) Flash->DiaA Fraction 1 DiaB Diastereomer Pair B (Racemate B) Flash->DiaB Fraction 2 SFC_A Chiral SFC Resolution (Polysaccharide Phase) DiaA->SFC_A SFC_B Chiral SFC Resolution (Polysaccharide Phase) DiaB->SFC_B EnantA1 Enantiomer A1 (>99% ee) SFC_A->EnantA1 EnantA2 Enantiomer A2 (>99% ee) SFC_A->EnantA2 EnantB1 Enantiomer B1 (>99% ee) SFC_B->EnantB1 EnantB2 Enantiomer B2 (>99% ee) SFC_B->EnantB2

Fig 1: End-to-end purification workflow isolating four pure enantiomers from the crude mixture.

Protocol 1: Primary Isolation and Diastereomeric Separation

Before addressing chirality, the crude mixture must be purged of synthetic byproducts, and the syn and anti diastereomeric pairs must be separated. Diastereomers possess different physical properties (e.g., dipole moments, boiling points) and can be resolved on achiral stationary phases[2].

Step-by-Step Methodology:
  • Acid-Base Clean-up (Causality: Exploiting pKa):

    • Dissolve the crude synthetic mixture in Ethyl Acetate (EtOAc).

    • Extract with 1.0 M aqueous HCl. Rationale: The morpholine nitrogen protonates, driving the target compound into the aqueous phase, while unreacted THF derivatives and neutral organic impurities remain in the EtOAc layer.

    • Discard the organic layer. Cool the aqueous layer to 0–5 °C and slowly basify to pH 11 using 2.0 M NaOH.

    • Extract the free base with Dichloromethane (DCM) (3 × 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Flash Chromatography (Diastereomer Resolution):

    • Load the concentrated free base onto a pre-equilibrated silica gel column.

    • Mobile Phase: DCM / Methanol / Aqueous NH₄OH (90:9:1, v/v/v).

    • Critical Insight: The inclusion of 1% NH₄OH is mandatory. Without a basic modifier, the secondary amine will irreversibly bind or severely streak across the acidic silica gel.

    • Detection: Route a split flow to an ELSD or MS detector.

    • Collection: Pool fractions corresponding to the first eluting peak (Diastereomer Pair A) and the second eluting peak (Diastereomer Pair B). Evaporate to yield two distinct racemic oils.

Protocol 2: Enantiomeric Resolution via Chiral SFC

For the preparative separation of polar, nitrogen-containing heterocycles,3 is vastly superior to traditional HPLC[3]. Supercritical CO₂ offers high diffusivity and low viscosity, enabling rapid mass transfer and shorter run times.

SFC Method Development Matrix

To establish a self-validating system, screen Diastereomer Pair A and Pair B against the following optimized matrix to identify baseline resolution (Rs > 1.5).

ParameterCondition / RangeScientific Rationale
Primary Mobile Phase Supercritical CO₂Low viscosity allows for high flow rates without exceeding system backpressure limits.
Co-Solvent (Modifier) Methanol or Ethanol (10–40%)Modulates eluent strength. Methanol typically yields the sharpest peaks for highly polar amines.
Basic Additive 0.1% Diethylamine (DEA)Crucial: Suppresses secondary amine ionization and masks residual silanols on the stationary phase to prevent peak tailing.
Stationary Phases Chiralpak AD-H, AS-H, IC, IGPolysaccharide-based selectors provide diverse chiral recognition environments (amylose vs. cellulose derivatives).
System Backpressure 120 – 150 barMaintains CO₂ strictly in the supercritical state, ensuring baseline stability and reproducible retention times.
Column Temperature 35 °C – 40 °COptimizes column efficiency and modifier solubility without degrading the analyte.
Step-by-Step Preparative SFC Protocol:
  • Dissolve Diastereomer Pair A in Methanol at a concentration of 50 mg/mL.

  • Inject 0.5 mL per run onto a preparative Chiralpak IG column (21 × 250 mm, 5 µm).

  • Run an isocratic method of 25% Methanol (with 0.1% DEA) in CO₂ at a flow rate of 70 mL/min.

  • Trigger fraction collection via MS (monitoring m/z 158.1 [M+H]⁺).

  • Repeat the process for Diastereomer Pair B using the empirically determined optimal column from the screening matrix.

Protocol 3: Classical Resolution via Diastereomeric Salt Formation

If SFC instrumentation is unavailable, or if scaling up to multi-kilogram quantities, classical resolution via diastereomeric salt formation is a highly robust alternative. O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is an exceptionally effective chiral resolving agent for nitrogen-containing heterocycles due to its rigid chiral environment and strong hydrogen-bonding capabilities[4].

SaltResolution Racemate Racemic Mixture (Diastereomer Pair A) Reaction Salt Formation (in EtOH/H2O) Racemate->Reaction ChiralAcid Chiral Resolving Agent (e.g., L-DBTA) ChiralAcid->Reaction SaltP P-Salt (Less Soluble) Crystallizes Reaction->SaltP Crystallization SaltN N-Salt (More Soluble) Remains in Mother Liquor Reaction->SaltN Filtration FreeBase Free Base Recovery (NaOH treatment) SaltP->FreeBase PureEnant Pure Enantiomer (Target) FreeBase->PureEnant

Fig 2: Classical chiral resolution mechanism utilizing diastereomeric salt crystallization.

Step-by-Step Methodology:
  • Salt Formation: Dissolve 1.0 equivalent of Diastereomer Pair A in a 9:1 mixture of Ethanol/Water. Heat to 60 °C.

  • Chiral Recognition: Slowly add 1.0 equivalent of 4 dissolved in warm Ethanol.

  • Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour. The less soluble diastereomeric salt (P-Salt) will preferentially crystallize.

  • Filtration & Washing: Filter the crystals and wash with cold Ethanol.

  • Free Base Recovery: Suspend the crystals in water, basify to pH 11 with 2.0 M NaOH, and extract the pure enantiomer with DCM. The aqueous layer retains the sodium salt of DBTA.

Analytical Validation (Self-Validating QC)

To validate the success of either Protocol 2 or 3, an analytical SFC run must be performed. Dissolve a 1 mg sample of the final product in Methanol and inject it onto an analytical chiral column (e.g., Chiralpak IG, 4.6 × 250 mm). Calculate the enantiomeric excess (ee%) using the area under the curve (AUC) of the ELSD signal. An ee of >99% confirms the integrity of the purification workflow.

References

  • ChemicalBook. "2-(Tetrahydrofuran-3-yl)Morpholine CAS#: 1251196-27-6".1

  • ACS Combinatorial Science. "Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives".

  • MDPI. "Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA)". 4

  • Shimadzu. "Supercritical Fluid Extraction/Chromatography". 3

  • NIH/PMC. "Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation". 2

Sources

Application

Application Note: Enantioselective Synthesis of 2-(Tetrahydrofuran-3-yl)morpholine

Introduction & Mechanistic Rationale The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in clinical candidates and approved therapeutics due to its favorable physicochemical propert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in clinical candidates and approved therapeutics due to its favorable physicochemical properties and metabolic stability [1]. The stereochemistry of substituents on the morpholine core profoundly influences biological activity, driving the need for robust asymmetric synthetic routes [2]. Simultaneously, the tetrahydrofuran-3-yl moiety presents unique stereochemical challenges, often requiring highly selective enzymatic or asymmetric catalytic approaches to establish absolute configuration [3].

Synthesizing 2-(Tetrahydrofuran-3-yl)morpholine requires the precise construction of two adjacent chiral heterocyclic systems. While recent advances in intermolecular oxyamination [4] and metal-free ring-opening strategies [5] have expanded the toolkit for morpholine synthesis, the assembly of this specific bis-heterocyclic architecture demands a highly controlled, step-wise approach.

This application note details a self-validating, highly stereocontrolled protocol to synthesize (2S)-2-((S)-tetrahydrofuran-3-yl)morpholine . The strategy leverages catalyst-controlled asymmetric dihydroxylation to override substrate bias, followed by a regioselective epoxide opening and a stereoretentive intramolecular etherification.

Retrosynthetic Analysis & Pathway Visualization

The retrosynthetic logic relies on the late-stage construction of the morpholine ring via an intramolecular SN2 displacement.

  • Morpholine Closure: The target is disconnected at the C–O ether bond of the morpholine ring, leading back to an aminodiol intermediate.

  • Epoxide Opening: The aminodiol is derived from the regioselective ring-opening of a chiral epoxide by N-benzylethanolamine.

  • Chiral Epoxide: The epoxide is generated from a chiral diol, which is synthesized via Sharpless Asymmetric Dihydroxylation (SAD) of a terminal alkene.

  • Chiral Pool Starting Material: The terminal alkene is derived from the commercially available, enantiopure (S)-tetrahydrofuran-3-carboxylic acid.

SynthesisWorkflow A (S)-Tetrahydrofuran-3-carboxylic acid B (S)-3-Vinyltetrahydrofuran A->B 1. BH3·THF 2. Swern [O] 3. Ph3P=CH2 C (1S)-1-((S)-THF-3-yl)ethane-1,2-diol B->C AD-mix-β, MeSO2NH2 t-BuOH/H2O, 0 °C D (S)-2-((S)-THF-3-yl)oxirane C->D 1. TsCl, Pyridine 2. K2CO3, MeOH E Aminodiol Intermediate D->E N-Benzylethanolamine EtOH, 80 °C F N-Benzyl Morpholine Derivative E->F 1. MsCl, Et3N, -20 °C 2. NaH, THF, 0 °C G (2S)-2-((S)-THF-3-yl)morpholine F->G H2 (1 atm), Pd/C MeOH, rt

Figure 1: Enantioselective synthetic workflow for 2-(Tetrahydrofuran-3-yl)morpholine.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of the Chiral Epoxide Precursor

Step 1.1: Preparation of (S)-3-Vinyltetrahydrofuran

  • Procedure: Reduce (S)-tetrahydrofuran-3-carboxylic acid (10.0 mmol) using BH3·THF (15.0 mmol) in anhydrous THF at 0 °C to afford the corresponding alcohol. Perform a standard Swern oxidation (oxalyl chloride, DMSO, Et3N, CH2Cl2, -78 °C) to yield (S)-tetrahydrofuran-3-carbaldehyde. Immediately subject the crude aldehyde to Wittig olefination using methyltriphenylphosphonium bromide (12.0 mmol) and KOtBu (11.5 mmol) in THF at 0 °C.

  • Causality & Design: Wittig olefination is selected over cross-coupling methods to generate the terminal alkene under mild, base-controlled conditions, strictly preventing the racemization of the sensitive C3 stereocenter on the tetrahydrofuran ring.

  • In-Process Control (IPC): Confirm the presence of vinylic protons (δ 5.0–5.8 ppm) via 1H NMR before proceeding.

Step 1.2: Sharpless Asymmetric Dihydroxylation (SAD)

  • Procedure: Dissolve AD-mix-β (14.0 g, 1.4 g/mmol ) and methanesulfonamide (10.0 mmol) in a 1:1 mixture of t-BuOH and H2O (100 mL). Cool to 0 °C and add (S)-3-vinyltetrahydrofuran (10.0 mmol). Stir vigorously for 24 hours at 0 °C. Quench with sodium sulfite (15.0 g), extract with EtOAc, and purify via silica gel chromatography.

  • Causality & Design: Direct epoxidation (e.g., using mCPBA) of the chiral alkene yields a poor diastereomeric mixture due to weak substrate-directed facial bias. SAD utilizing AD-mix-β imposes strict catalyst control, attacking the re-face of the alkene to reliably establish the (1S) stereocenter with high diastereomeric excess (>95% de).

Step 1.3: Epoxide Formation via Primary Tosylate

  • Procedure: To a solution of the diol (8.0 mmol) in CH2Cl2 (40 mL) at 0 °C, add pyridine (16.0 mmol) followed by dropwise addition of p-toluenesulfonyl chloride (TsCl, 8.4 mmol). Stir for 4 hours, warming to room temperature. After aqueous workup, dissolve the crude tosylate in MeOH (30 mL) and add K2CO3 (16.0 mmol). Stir for 2 hours at room temperature.

  • Causality & Design: Using 1.05 equivalents of TsCl selectively activates the less sterically hindered primary alcohol. The subsequent base-mediated intramolecular SN2 attack by the secondary alkoxide forms the epoxide with complete retention of configuration at the chiral secondary carbon.

Stage 2: Morpholine Ring Construction

Step 2.1: Regioselective Epoxide Opening

  • Procedure: Dissolve the chiral epoxide (7.0 mmol) and N-benzylethanolamine (8.4 mmol) in absolute ethanol (25 mL). Heat the mixture to 80 °C under reflux for 16 hours. Concentrate under reduced pressure and purify via flash chromatography (CH2Cl2/MeOH 95:5) to isolate the aminodiol.

  • Causality & Design: The nucleophilic amine exclusively attacks the less sterically hindered terminal carbon (C1) of the epoxide. This regioselectivity ensures that the critical C2 stereocenter remains untouched, translating the stereochemical fidelity of the epoxide directly into the aminodiol intermediate.

Step 2.2: Intramolecular Etherification (Ring Closure)

  • Procedure: Dissolve the aminodiol (6.0 mmol) and Et3N (12.0 mmol) in anhydrous CH2Cl2 (30 mL) and cool to -20 °C. Slowly add methanesulfonyl chloride (MsCl, 6.3 mmol) and stir for 2 hours. Quench with saturated NaHCO3 and extract with CH2Cl2. Dissolve the crude mesylate in anhydrous THF (30 mL), cool to 0 °C, and add NaH (60% dispersion in mineral oil, 12.0 mmol) in portions. Stir for 12 hours, allowing the reaction to reach room temperature.

  • Causality & Design: The low temperature (-20 °C) and precise stoichiometry during mesylation selectively activate the primary hydroxyl group of the N-hydroxyethyl appendage. Upon deprotonation by NaH, the secondary hydroxyl group acts as an internal nucleophile. Because the secondary alcohol is the attacking species, the SN2 displacement occurs at the primary carbon, resulting in morpholine ring closure with absolute retention of configuration at the morpholine C2 position.

Step 2.3: Global Deprotection

  • Procedure: Dissolve the N-benzyl morpholine derivative (4.5 mmol) in MeOH (20 mL). Add 10% Pd/C (10 wt%, 0.1 g) and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through a pad of Celite, concentrate, and purify by Kugelrohr distillation or acid-base extraction to yield the pure target compound.

Quantitative Data & Characterization Summary

The following table summarizes the expected yields, stereochemical purities, and critical In-Process Controls (IPCs) required to validate each step of the self-validating protocol.

StepIntermediate / ProductYield (%)Enantiomeric / Diastereomeric ExcessKey Analytical IPC
1.1 (S)-3-Vinyltetrahydrofuran78% (over 3 steps)>99% ee1H NMR (vinylic protons at δ 5.0–5.8 ppm)
1.2 (1S)-1-((S)-THF-3-yl)ethane-1,2-diol88%>95% deChiral HPLC; TLC (KMnO4 stain)
1.3 (S)-2-((S)-THF-3-yl)oxirane92%>95% de1H NMR (epoxide protons at δ 2.5–3.0 ppm)
2.1 Aminodiol Intermediate85%N/A (Stereocenter retained)LC-MS [M+H]+
2.2 N-Benzyl Morpholine Derivative76%>95% de1H NMR (morpholine core δ 3.5–4.0 ppm)
2.3 (2S)-2-((S)-THF-3-yl)morpholine 95% >95% de, >99% ee Chiral GC; LC-MS; Optical Rotation

References

  • BenchChem. "Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds." Benchchem.
  • "Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine." The Journal of Organic Chemistry - ACS Publications.
  • Nobili, A., et al. "Use of 'small but smart' libraries to enhance the enantioselectivity of an esterase from Bacillus stearothermophilus towards tetrahydrofuran-3-yl acetate." PubMed.
  • "Organoiodine-Catalyzed Enantioselective Intermolecular Oxyamination of Alkenes." Journal of the American Chemical Society - ACS Publications.
  • "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." PMC.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Tetrahydrofuran-3-yl)morpholine

Welcome to the technical support center for the synthesis of 2-(Tetrahydrofuran-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Tetrahydrofuran-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, improve your yields, and ensure the highest purity of your final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-(Tetrahydrofuran-3-yl)morpholine. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-(Tetrahydrofuran-3-yl)morpholine can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The most common methods involve either the N-alkylation of morpholine with a 3-substituted tetrahydrofuran or a reductive amination pathway.

Common Causes and Solutions:

  • Poor Quality of Starting Materials:

    • 3-Halotetrahydrofuran: If you are using a halide as your starting material, ensure it is free of impurities and has not degraded. The presence of water or other nucleophiles can lead to side reactions. Consider purifying the halide by distillation before use.

    • Morpholine: While generally stable, morpholine can absorb water and carbon dioxide from the atmosphere.[1] Use a freshly opened bottle or distill it prior to the reaction.

  • Suboptimal Reaction Conditions for N-Alkylation:

    • Base Selection: The choice of base is critical. A weak base may not sufficiently deprotonate the morpholine, leading to a slow or incomplete reaction. Conversely, a very strong base might promote elimination side reactions of the 3-halotetrahydrofuran. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).[2] Experiment with different bases to find the optimal balance for your specific substrate.

    • Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts through decomposition or side reactions. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to facilitate the S_N2 reaction.[2] Ensure the solvent is anhydrous, as water can compete with the morpholine as a nucleophile.

  • Inefficient Reductive Amination:

    • Reducing Agent: The choice of reducing agent is crucial for the efficiency of the reductive amination of a tetrahydrofuran-3-one with morpholine. Sodium triacetoxyborohydride (STAB) is often a good choice as it is milder and more selective than sodium borohydride (NaBH₄).[3] Other options include 2-picoline-borane or catalytic hydrogenation (e.g., H₂/Pd-C).[3]

    • pH Control: The pH of the reaction mixture is critical for iminium ion formation. For many reductive aminations, a slightly acidic pH (around 4-6) is optimal.[3] This can be achieved by adding a mild acid like acetic acid.

  • Product Loss During Work-up and Purification:

    • Extraction: 2-(Tetrahydrofuran-3-yl)morpholine has some water solubility. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery from the aqueous phase.

    • Purification: Column chromatography is the standard method for purification. However, the polarity of the product may cause it to streak on the column. A careful selection of the eluent system is necessary. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective.

Question 2: I am observing significant impurity formation in my reaction. How can I identify and minimize these byproducts?

Answer:

Impurity formation is a common challenge. Identifying the structure of the byproducts is the first step toward mitigating their formation.

Common Impurities and Mitigation Strategies:

  • Bis-alkylation of Morpholine: In the N-alkylation route, a second molecule of 3-halotetrahydrofuran can react with the product to form a quaternary ammonium salt.

    • Mitigation: Use a slight excess of morpholine (1.1-1.5 equivalents) to favor the mono-alkylation product.[4] Adding the 3-halotetrahydrofuran slowly to the reaction mixture can also help to maintain a low concentration of the alkylating agent and reduce the likelihood of bis-alkylation.

  • Elimination Products: With a strong base and/or high temperatures, 3-halotetrahydrofuran can undergo elimination to form 2,3-dihydrofuran or 2,5-dihydrofuran.

    • Mitigation: Use a milder base (e.g., K₂CO₃ instead of NaH) and maintain the lowest effective reaction temperature.

  • Hydrolysis Products: If there is water in the reaction mixture, 3-halotetrahydrofuran can be hydrolyzed to 3-hydroxytetrahydrofuran.

    • Mitigation: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the ingress of atmospheric moisture.

  • Over-reduction in Reductive Amination: If a strong reducing agent like lithium aluminum hydride (LiAlH₄) is used, the tetrahydrofuran ring could potentially be opened.[5]

    • Mitigation: Use a milder and more selective reducing agent like sodium triacetoxyborohydride.

Troubleshooting Workflow for Impurity Issues

Caption: Decision tree for troubleshooting impurity formation.

Question 3: My reaction seems to stall before completion. What could be the cause and how can I drive it to completion?

Answer:

A stalled reaction can be frustrating. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Deactivation of Reagents:

    • Base: The base can be consumed by acidic impurities in the starting materials or solvent. Ensure the purity of your reagents.

    • Catalyst (if applicable): In catalytic reactions like palladium-catalyzed amination, the catalyst can be poisoned by impurities (e.g., sulfur compounds).[6][7]

  • Equilibrium: Some reactions may reach a point of equilibrium.

    • Solution: Consider removing a byproduct to drive the reaction forward (e.g., removing water in a condensation reaction).

  • Insufficient Activation Energy: The reaction temperature may be too low.

    • Solution: Gradually increase the temperature while monitoring for the formation of byproducts.

  • Poor Solubility: One of the reagents may not be fully dissolved in the solvent, limiting its availability for reaction.

    • Solution: Try a different solvent or a solvent mixture to improve solubility. Gentle heating can also help.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-(Tetrahydrofuran-3-yl)morpholine.

What is the most recommended synthetic route for a high-yield synthesis of 2-(Tetrahydrofuran-3-yl)morpholine on a lab scale?

For lab-scale synthesis, reductive amination of tetrahydrofuran-3-one with morpholine is often preferred due to its generally cleaner reaction profile and milder conditions.[3] The starting tetrahydrofuran-3-one can be prepared by the oxidation of 3-hydroxytetrahydrofuran.

Are there any alternative, greener synthetic methods available?

Research into greener synthetic routes is ongoing. Some newer methods focus on avoiding hazardous reagents and solvents. For instance, catalytic N-alkylation of morpholine with 3-hydroxytetrahydrofuran using a heterogeneous catalyst could be a more environmentally friendly approach.[8] Additionally, recent developments in morpholine synthesis utilize ethylene sulfate as a less hazardous alkylating agent in a redox-neutral process.[9][10]

How can I best purify the final product?

The purification strategy depends on the scale and the impurities present.

Purification MethodAdvantagesDisadvantagesBest For
Column Chromatography High resolution, good for removing closely related impurities.Can be time-consuming and require large volumes of solvent.Lab-scale synthesis with multiple impurities.
Distillation Good for large-scale purification if the product is thermally stable and has a significantly different boiling point from impurities.May not separate impurities with similar boiling points.Larger scale purification where the main impurity is a solvent or a much lower/higher boiling compound.
Crystallization Can provide very high purity material.Requires the product to be a solid at room temperature and finding a suitable solvent system can be challenging.Final purification step to obtain highly pure, solid product.
What are the key safety precautions to consider during this synthesis?
  • Morpholine: Is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • 3-Halotetrahydrofurans: Can be irritating to the skin and eyes. Handle with care.

  • Reducing Agents: Many reducing agents, such as sodium borohydride and lithium aluminum hydride, are water-reactive and can release flammable hydrogen gas. Handle them in a dry environment and quench them carefully.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

III. Detailed Experimental Protocol: Reductive Amination Route

This protocol provides a step-by-step method for the synthesis of 2-(Tetrahydrofuran-3-yl)morpholine via reductive amination.

Step 1: Synthesis of Tetrahydrofuran-3-one

  • To a solution of 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tetrahydrofuran-3-one. This can often be used in the next step without further purification.

Step 2: Reductive Amination

  • Dissolve the crude tetrahydrofuran-3-one (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-(Tetrahydrofuran-3-yl)morpholine.

Reaction Workflow

Caption: Overall workflow for the reductive amination synthesis.

IV. References

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate - ACS Publications. [Link]

  • Green Chemistry - BORIS Portal. [Link]

  • Utility of the alkylation process a, Derivatizations of morpholine... - ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link]

  • Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain - ETH Research Collection. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Direct Amination of 2,3-Dihydrofuran (I) by Morpholine (II). | Request PDF - ResearchGate. [Link]

  • Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. - ResearchGate. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. [Link]

  • Morpholine - Wikipedia. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar. [Link]

  • Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation - Semantic Scholar. [Link]

  • (PDF) Recent progress in the synthesis of morpholines - Academia.edu. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. [Link]

  • Morpholine synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • Recent progress in the synthesis of morpholines - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of 2-(Tetrahydrofuran-3-yl)morpholine

Welcome to the technical support center for the synthesis of 2-(Tetrahydrofuran-3-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Tetrahydrofuran-3-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. We understand that achieving high purity is critical for downstream applications, and this resource provides in-depth, field-proven insights to help you diagnose and resolve common impurities and side reactions encountered during its synthesis.

Section 1: The Primary Synthetic Pathway - A Mechanistic Overview

The most prevalent and scalable synthesis of 2-(Tetrahydrofuran-3-yl)morpholine involves the nucleophilic substitution (SN2) reaction between morpholine and a tetrahydrofuran-3-yl substrate equipped with a suitable leaving group (e.g., tosylate, mesylate, or halide).

The reaction proceeds via a backside attack by the nitrogen atom of morpholine on the electrophilic C3 carbon of the tetrahydrofuran ring, leading to the displacement of the leaving group. The choice of solvent, temperature, and the nature of the leaving group are critical variables that dictate the reaction's efficiency and impurity profile.

Figure 1: SN2 reaction for 2-(Tetrahydrofuran-3-yl)morpholine synthesis.
Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction has stalled. Why is my yield of 2-(Tetrahydrofuran-3-yl)morpholine lower than expected with significant starting material remaining?

Answer: Low or incomplete conversion is a common issue often traced back to reaction kinetics or reagent quality.

Causality Analysis:

  • Insufficient Activation Energy: The SN2 reaction requires sufficient energy to overcome the activation barrier. If the temperature is too low or the reaction time is too short, the conversion will be incomplete. Patent literature often describes heating the reaction to temperatures around 120 °C in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) to drive the reaction to completion.[1]

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A poor leaving group (e.g., -OH, -OR) will significantly slow down or prevent the reaction. The reactivity order is generally I > Br > OTs > OMs > Cl > F.

  • Reagent Purity: Morpholine is hygroscopic, and the presence of water can interfere with the reaction.[2] Water can compete as a nucleophile (though it is weaker than morpholine) and can also solvate the morpholine, reducing its nucleophilicity. Similarly, impurities in the tetrahydrofuran substrate can inhibit the reaction.

Troubleshooting Workflow & Protocols:

Troubleshooting_Low_Yield Start Low Yield & Incomplete Conversion Check_TLC Analyze Crude Reaction Mixture (TLC/GC-MS/LC-MS) Start->Check_TLC SM_Present Starting Materials (SM) Dominant? Check_TLC->SM_Present Cause_Kinetics Potential Cause: Insufficient Kinetics SM_Present->Cause_Kinetics  Yes Cause_Reagents Potential Cause: Poor Reagent Quality SM_Present->Cause_Reagents  Yes Solution_Optimize Solution 1: Optimize Reaction Conditions (Temp, Time, Solvent) Cause_Kinetics->Solution_Optimize Solution_LG Solution 2: Use a Better Leaving Group (e.g., OTs, I) Cause_Kinetics->Solution_LG Solution_Purity Solution 3: Verify & Purify Reagents (Dry Morpholine) Cause_Reagents->Solution_Purity

Table 1: Troubleshooting Logic for Low Conversion.

Protocol: Reagent Quality Control & Reaction Optimization

  • Verify Reagent Purity:

    • Morpholine: Use a fresh bottle or distill older stock over CaH₂. Commercial morpholine should have a purity of at least 99.0% with a maximum water content of 0.5%.[2]

    • Tetrahydrofuran Substrate: Confirm the identity and purity of your starting material (e.g., 3-tosyloxy-tetrahydrofuran) via ¹H NMR and/or melting point.

  • Optimize Reaction Conditions:

    • Set up a small-scale reaction matrix to test different conditions.

    • Temperature: Screen temperatures from 80 °C to 130 °C.

    • Time: Monitor the reaction at 2, 4, 8, and 16 hours via TLC or GC.

    • Solvent: While NMP is effective, consider other polar aprotic solvents like DMF or Acetonitrile.[3]

ParameterCondition A (Baseline)Condition B (Optimized)Rationale
Solvent AcetonitrileN-Methyl-2-pyrrolidone (NMP)Higher boiling point allows for increased reaction temperature.
Temperature 80 °C120 °CProvides sufficient thermal energy to overcome the activation barrier.[1]
Time 4 hours12-16 hoursEnsures the reaction proceeds to completion.
Morpholine 1.5 equivalents2.5 equivalentsUsing excess morpholine pushes the equilibrium towards the product.
Table 2: Example of Reaction Condition Optimization.
Q2: I'm observing a significant non-polar byproduct in my crude NMR/GC-MS. What is it and how can I prevent it?

Answer: This is likely an elimination (E2) byproduct, such as 2,3-dihydrofuran or 2,5-dihydrofuran, formed by the deprotonation of a beta-hydrogen on the tetrahydrofuran ring.

Causality Analysis:

  • Basicity of Morpholine: Morpholine is not only a good nucleophile but also a moderately strong base (pKa of conjugate acid is ~8.5). This allows it to abstract a proton from the carbon adjacent to the leaving group, leading to an E2 elimination, which competes directly with the desired SN2 pathway.

  • High Temperature: Higher reaction temperatures favor elimination over substitution. While heat is needed to drive the SN2 reaction, excessive heat will disproportionately increase the rate of the E2 side reaction.

  • Steric Hindrance: While the substrate is not particularly hindered, any steric crowding around the reaction center can slightly favor elimination.

SN2_vs_E2 Reactants Morpholine + 3-OTs-THF SN2_Pathway Sₙ2 Pathway (Nucleophilic Attack) Reactants->SN2_Pathway E2_Pathway E2 Pathway (Proton Abstraction) Reactants->E2_Pathway Desired_Product Desired Product: 2-(THF-3-yl)morpholine SN2_Pathway->Desired_Product Side_Product Side Product: Dihydrofuran E2_Pathway->Side_Product Conditions Reaction Conditions: - High Temperature - Strong Base Character Conditions->E2_Pathway Favors

Figure 2: Competing SN2 (substitution) and E2 (elimination) pathways.

Preventative Measures:

  • Temperature Control: Find the "sweet spot." Increase the temperature just enough to achieve a reasonable SN2 reaction rate without significantly promoting elimination. An optimal range is often 90-110 °C.

  • Use a Non-nucleophilic Base: If the reaction requires an additional base to scavenge the acid formed (e.g., H-OTs), use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of relying on excess morpholine.

  • Solvent Choice: Aprotic polar solvents like DMSO or DMF can better solvate the transition state of the SN2 reaction, potentially favoring it over the E2 pathway.

Q3: How do I effectively remove unreacted morpholine and other polar impurities during workup?

Answer: Removing excess morpholine can be challenging due to its high boiling point (129 °C) and water solubility. A standard aqueous workup followed by chromatographic purification is typically required.

Causality Analysis:

  • Physical Properties: Morpholine's boiling point is too high for easy removal by rotary evaporation unless a high vacuum is used. Its miscibility with water and many organic solvents complicates simple liquid-liquid extractions.

  • Basicity: Both the starting material (morpholine) and the product (a tertiary amine) are basic. This makes a simple acid wash to remove the morpholine risky, as it can also protonate and extract the product into the aqueous layer.

Protocol: Purification Strategy

  • Initial Solvent Removal: After the reaction is complete, cool the mixture and remove the high-boiling solvent (e.g., NMP, DMF) under high vacuum distillation.

  • Aqueous Workup:

    • Dissolve the residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with:

      • Dilute Acid (Carefully!): Use a very dilute solution of HCl (e.g., 0.1 M) or a saturated solution of a weak acid like ammonium chloride (NH₄Cl). This will preferentially protonate the more basic morpholine. Monitor the pH of the aqueous layer to ensure it does not become too acidic, which could protonate the tertiary amine product.

      • Saturated Sodium Bicarbonate (NaHCO₃): To neutralize any remaining acid.

      • Brine: To remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Chromatographic Purification:

    • The final purification step is almost always column chromatography on silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is often a good starting point. To improve the elution of the basic product and prevent streaking, it is highly recommended to add a small amount of triethylamine (~1%) to the mobile phase.

CompoundBoiling Point (°C)pKa (of conjugate acid)Water Solubility
Morpholine 129~8.5Miscible
2-(THF-3-yl)morpholine Estimated >200Estimated 7.5-8.5Sparingly soluble
Table 3: Relevant physical properties for purification planning.
Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the ideal storage conditions for morpholine?

    • A: Morpholine should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture and carbon dioxide.[4] Store it in a cool, dry, well-ventilated area away from oxidizing agents.[5]

  • Q: Which analytical techniques are best for monitoring this reaction?

    • A: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring of starting material consumption. For impurity profiling and final purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are ideal. ¹H and ¹³C NMR are essential for structural confirmation of the final product.

  • Q: Are there any significant safety concerns?

    • A: Yes. Morpholine is corrosive and can cause skin and eye burns.[5] More significantly, secondary amines like morpholine can react with nitrites (which can be present as preservatives or contaminants) to form N-nitrosamines, such as N-nitrosomorpholine, which is a known carcinogen.[5] Always handle morpholine in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References
  • European Patent Office. (2021). SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - EP 3995495 A1.
  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. [Link]

  • Google Patents. (1980). US4647663A - Synthesis of morpholine.
  • Google Patents. (2004).
  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(90), 12023-12026. [Link]

  • IAEA. (2000). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. INIS Repository. [Link]

  • Nagy, M. G., et al. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 26(16), 4991. [Link]

  • Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

Sources

Troubleshooting

Stability issues of 2-(Tetrahydrofuran-3-yl)morpholine at room temperature

Welcome to the Advanced Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges researchers face when handling 2-(Tetrahydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges researchers face when handling 2-(Tetrahydrofuran-3-yl)morpholine (CAS: 1251196-27-6) .

While this bifunctional compound is a highly valuable building block in drug discovery, its dual-ring system (a tetrahydrofuran ether and a morpholine secondary amine) makes it exceptionally sensitive to room-temperature degradation. Standard vendor protocols mandate storage at 2–8°C[1],[2]. Deviating from these conditions initiates a cascade of chemical alterations that can ruin downstream synthetic workflows or pose severe safety hazards.

Mechanistic Breakdown: Why Room Temperature is Detrimental

To troubleshoot effectively, we must first understand the causality of the compound's degradation. At room temperature (20–25°C), the kinetic barriers for two primary degradation pathways are easily overcome:

Pathway A: THF Ring Autoxidation (Peroxide Formation)

Tetrahydrofuran (THF) derivatives are notoriously susceptible to autoxidation when exposed to atmospheric oxygen and light. The mechanism is a free-radical chain reaction. A radical initiator abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the α-position)[3]. This carbon-centered radical rapidly reacts with molecular oxygen to form a peroxy radical, which subsequently abstracts another α-hydrogen from a neighboring molecule to yield a hazardous hydroperoxide[4]. At room temperature, this chain propagation accelerates exponentially compared to refrigerated storage, creating explosive hazards and introducing strong oxidants into your reaction mixture.

Pathway B: Morpholine Ring Carbamate Formation

The morpholine ring contains a highly nucleophilic secondary amine. When exposed to ambient air at room temperature, secondary amines react exothermically with atmospheric carbon dioxide (CO₂) to form stable carbamate salts[5],[6]. This non-covalent polymerization manifests macroscopically as increased fluid viscosity, yellowing, or the formation of insoluble white precipitates.

Degradation A 2-(Tetrahydrofuran-3-yl)morpholine (Bifunctional Base) O2 Atmospheric O2 + Light (Radical Initiation) A->O2 α-H Abstraction CO2 Atmospheric CO2 (Nucleophilic Attack) A->CO2 2° Amine Reaction Perox THF-Hydroperoxides (Explosion Hazard / Oxidant) O2->Perox Chain Propagation Carb Morpholine Carbamate Salts (Viscosity / Precipitation) CO2->Carb Salt Formation

Mechanistic pathways of autoxidation and carbamate formation at room temperature.

Quantitative Data: Storage Impact Analysis

To illustrate the critical need for proper storage, the following table summarizes the expected degradation metrics of 2-(Tetrahydrofuran-3-yl)morpholine under various conditions.

Storage ConditionAtmosphereTemp (°C)Peroxide Formation RateCO₂ Carbamate ConversionRecommended Shelf Life
Ideal (Baseline) Argon / N₂2–8°C< 1 ppm / monthNegligible12–24 Months
Benchtop (Sealed) Air (Headspace)20–25°C10–20 ppm / weekLow (Surface only)< 1 Month
Benchtop (Open) Ambient Air20–25°C> 50 ppm / weekHigh (Viscosity ↑)< 24 Hours
Light Exposed Ambient Air20–25°C> 100 ppm / weekHigh (Precipitation)Do Not Use

Troubleshooting FAQs

Q: I left my reagent bottle on the bench overnight. The liquid is now slightly yellow and viscous. Can I still use it for a Buchwald-Hartwig amination? A: No. The increased viscosity and yellowing indicate that the morpholine secondary amine has absorbed atmospheric CO₂ to form carbamate salts[5],[6]. Furthermore, the yellowing often indicates early-stage N-oxidation. Using this in a transition-metal-catalyzed coupling will poison your palladium catalyst and drastically reduce your yield.

Q: My bottle has been stored at room temperature for a month, but it was tightly sealed. Is it safe to open? A: Treat it as a severe safety hazard. Even the oxygen in the headspace of a sealed bottle is sufficient to initiate the radical chain mechanism that forms THF-hydroperoxides[3]. Because hydroperoxides concentrate during evaporation, you must test the liquid for peroxides before attempting any distillation or concentration steps.

Q: How can I reverse the carbamate formation if my sample has degraded? A: Carbamate formation is reversible under controlled thermal or basic conditions. You can dissolve the degraded mixture in an inert organic solvent (e.g., dichloromethane), wash it with a strong aqueous base (like 1M NaOH) to decompose the carbamate and liberate the free amine, dry over anhydrous Na₂SO₄, and carefully concentrate it. However, you must ensure peroxide levels are zero before concentrating.

Self-Validating Experimental Protocols

To ensure scientific integrity, every workflow involving this compound must be a self-validating system. Do not assume purity; prove it before proceeding.

Protocol A: Iodometric Peroxide Testing (Mandatory Pre-Use Validation)

Before using any batch of 2-(Tetrahydrofuran-3-yl)morpholine that has been exposed to room temperature, you must quantify the peroxide concentration[3].

  • Reagent Preparation: Prepare a saturated solution of Potassium Iodide (KI) in glacial acetic acid. (Store in the dark).

  • Sampling: In a 20 mL scintillation vial, add 1 mL of the KI/acetic acid solution.

  • Reaction: Add exactly 1.0 mL of the 2-(Tetrahydrofuran-3-yl)morpholine sample to the vial.

  • Incubation: Swirl gently and let stand in the dark for 5 minutes.

  • Validation (Readout):

    • Colorless to very pale yellow: < 20 ppm peroxides (Safe for immediate use).

    • Distinct Yellow: 20–50 ppm (Must be quenched before use).

    • Brown/Dark Iodine color: > 50 ppm (Extreme hazard; do not distill; quench immediately with ferrous sulfate).

Protocol B: Inert Aliquoting Workflow

To prevent both autoxidation and CO₂ absorption, the compound must be handled using strict Schlenk line or glovebox techniques.

  • Equilibration: Remove the sealed bottle from the 2–8°C refrigerator and place it in a desiccator. Allow it to warm to room temperature for 1 hour. Causality: Opening a cold bottle immediately will cause atmospheric moisture to condense inside, ruining the reagent.

  • Purging: Transfer the bottle to a glovebox filled with high-purity Argon or Nitrogen.

  • Aliquoting: Dispense the required volume using a dry, gas-tight syringe.

  • Storage: Seal the master bottle with a fresh septum, wrap it in Parafilm, and return it immediately to the 2–8°C refrigerator[1].

Workflow Start Remove from 2-8°C Storage Equilibrate Equilibrate to RT in Desiccator (Prevents Condensation) Start->Equilibrate Test Test Equilibrate->Test Decision Peroxide Level? Test->Decision Pass Proceed in Glovebox/Schlenk (Argon/N2 Atmosphere) Decision->Pass < 20 ppm Fail Quench or Purify (Do Not Distill!) Decision->Fail > 20 ppm

Self-validating workflow for handling 2-(Tetrahydrofuran-3-yl)morpholine.

References

  • Organic & Biomolecular Chemistry: Autoxidation of THF Mechanism RSC Publishing. Retrieved from: [Link]

  • Thermal degradation kinetics of morpholine for carbon dioxide capture ResearchGate. Retrieved from:[Link]

  • Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process” University of Twente. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Strategic Reduction of Side Products in the Scale-Up of 2-(Tetrahydrofuran-3-yl)morpholine

Welcome to the technical support center for the synthesis and scale-up of 2-(Tetrahydrofuran-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Tetrahydrofuran-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis, focusing on the practical challenges of minimizing side products and impurities during process scale-up. Here, we combine established chemical principles with field-proven insights to provide actionable troubleshooting advice and a deeper understanding of the reaction mechanisms at play.

Introduction

2-(Tetrahydrofuran-3-yl)morpholine is a valuable building block in medicinal chemistry, often incorporated into a variety of biologically active compounds.[1][2] Its synthesis, typically achieved through the reductive amination of tetrahydrofuran-3-one with morpholine, presents several challenges, particularly when transitioning from laboratory to pilot or production scale. The formation of side products can significantly impact yield, purity, and downstream processing costs. This guide will address the most common issues encountered and provide systematic approaches to their resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(Tetrahydrofuran-3-yl)morpholine and what are the primary side products?

A1: The most prevalent and atom-economical method is the direct reductive amination of tetrahydrofuran-3-one with morpholine. This reaction typically proceeds via an enamine intermediate, which is then reduced to the desired product.[3]

The primary side products encountered during this synthesis are:

  • Bis-adduct (Dimeric Impurity): Formation of a tertiary amine where a second tetrahydrofuran-3-yl group is attached to the morpholine nitrogen.

  • Over-reduction Products: Reduction of the tetrahydrofuran ring, although less common, can occur under harsh hydrogenation conditions.

  • Unreacted Starting Materials: Incomplete conversion leads to the presence of residual tetrahydrofuran-3-one and morpholine.

  • Enamine Intermediate: The stability of the enamine can lead to its persistence in the final product if the reduction step is not optimized.

Q2: Why do I see an increase in side product formation during scale-up?

A2: Scale-up introduces challenges related to mass and heat transfer. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Slower heat dissipation in larger reactors can also lead to temperature excursions that favor side product formation. Furthermore, the efficiency of catalyst dispersion and hydrogen gas introduction can be less uniform on a larger scale, impacting the reduction of the enamine intermediate.

Q3: What analytical techniques are recommended for monitoring reaction progress and identifying impurities?

A3: A combination of techniques is ideal for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components, including starting materials, the product, and many lower-boiling impurities.

  • High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds and for monitoring the disappearance of starting materials and the appearance of the product. A UV detector can be used if the compounds have a suitable chromophore, or an evaporative light scattering detector (ELSD) for non-chromophoric compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the definitive identification of the main product and any isolated impurities. It can also be used for quantitative analysis (qNMR).

Troubleshooting Guide: A Deeper Dive into Side Product Mitigation

This section provides detailed troubleshooting strategies for specific issues encountered during the synthesis of 2-(Tetrahydrofuran-3-yl)morpholine.

Issue 1: High Levels of the Enamine Intermediate in the Final Product

Root Cause Analysis: The persistence of the enamine intermediate, 4-(dihydrofuran-3(2H)-ylidene)morpholin-4-ium, is a clear indication of an incomplete or inefficient reduction step. This can be due to several factors related to the catalytic hydrogenation.

Troubleshooting Protocol:

  • Catalyst Selection and Loading:

    • Palladium on Carbon (Pd/C): A common and effective catalyst for enamine reduction. Ensure the catalyst is of high quality and appropriate loading (typically 1-5 mol%).

    • Raney Nickel: Can also be used, particularly in fixed-bed reactors for continuous processes.[4]

    • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvents. Consider pre-treating the starting materials or using a guard bed.

  • Hydrogen Pressure and Temperature Optimization:

    • Pressure: Increasing hydrogen pressure (typically 3-10 bar) can enhance the rate of reduction.[5]

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature range (often 40-60 °C) should be determined experimentally.

  • Solvent Effects:

    • The choice of solvent can influence the solubility of hydrogen and the stability of the enamine intermediate. Protic solvents like ethanol or methanol are often effective.

Experimental Workflow for Optimizing Hydrogenation:

G cluster_0 Hydrogenation Optimization Workflow A Initial Reaction Setup (Lab Scale) B Vary Catalyst Loading (e.g., 1%, 2.5%, 5% Pd/C) A->B C Analyze Purity (GC-MS) Identify Optimal Loading B->C D Vary Hydrogen Pressure (e.g., 3, 5, 10 bar) C->D E Analyze Purity (GC-MS) Identify Optimal Pressure D->E F Vary Temperature (e.g., 40, 50, 60 °C) E->F G Analyze Purity (GC-MS) Identify Optimal Temperature F->G H Confirm Optimized Conditions on a Larger Scale G->H

Caption: Workflow for optimizing hydrogenation conditions.

Issue 2: Formation of Dimeric (Bis-adduct) Impurity

Root Cause Analysis: The formation of the bis-adduct, where two tetrahydrofuran rings are attached to the morpholine nitrogen, is a classic example of over-alkylation. This occurs when the initially formed product, 2-(tetrahydrofuran-3-yl)morpholine, acts as a nucleophile and reacts with another molecule of the enamine intermediate or the starting ketone.

Troubleshooting Protocol:

  • Control of Stoichiometry:

    • A slight excess of morpholine can help to minimize the formation of the bis-adduct by ensuring that the ketone is more likely to react with the primary amine rather than the secondary amine product. However, a large excess can lead to purification challenges.

  • Reaction Temperature and Addition Rate:

    • Lowering the reaction temperature during the initial enamine formation can reduce the rate of the competing over-alkylation reaction.

    • Slow, controlled addition of the tetrahydrofuran-3-one to the morpholine can maintain a low concentration of the ketone, further disfavoring the formation of the bis-adduct.

Reaction Pathway Diagram:

G cluster_1 Reaction Pathways Ketone Tetrahydrofuran-3-one Enamine Enamine Intermediate Ketone->Enamine + Morpholine Morpholine Morpholine Morpholine->Enamine Product 2-(Tetrahydrofuran-3-yl)morpholine (Desired Product) Enamine->Product + H2, Catalyst BisAdduct Bis-adduct (Side Product) Product->BisAdduct + Enamine Intermediate (Over-alkylation)

Caption: Desired reaction vs. side product formation.

Issue 3: Purification Challenges and Removal of Residual Impurities

Root Cause Analysis: Even with optimized reaction conditions, some level of side products and unreacted starting materials may remain. Effective purification is crucial for achieving the desired product quality.

Troubleshooting Protocol:

  • Distillation:

    • Fractional distillation under reduced pressure is a common method for purifying 2-(tetrahydrofuran-3-yl)morpholine. The boiling points of the components must be sufficiently different for this to be effective.

  • Crystallization:

    • If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization can be a highly effective purification method for removing closely-related impurities.

  • Chromatography:

    • For laboratory-scale purifications or for the isolation of analytical standards, column chromatography on silica gel can be employed.

Data Summary Table:

ParameterRecommended RangeRationale
Reactant Ratio 1.0 : 1.05 - 1.1 (Ketone:Morpholine)A slight excess of morpholine minimizes bis-adduct formation.
Catalyst 1-5 mol% Pd/CEffective for enamine reduction.[6]
Hydrogen Pressure 3-10 barHigher pressure favors complete reduction.
Temperature 40-60 °CBalances reaction rate and side product formation.
Solvent Ethanol, MethanolProtic solvents aid in hydrogen solubility and reaction kinetics.

Conclusion

The successful scale-up of the synthesis of 2-(Tetrahydrofuran-3-yl)morpholine hinges on a thorough understanding of the reaction mechanism and a systematic approach to process optimization. By carefully controlling reaction parameters such as stoichiometry, temperature, and catalyst performance, the formation of key side products can be significantly minimized. This guide provides a framework for troubleshooting common issues and for developing a robust and efficient manufacturing process.

References

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793–823. [Link]

  • Dai, C., Snead, D. R., Zhang, P., & Jamison, T. F. (2015). Continuous-Flow Synthesis and Purification of Atropine with Sequential in-Line Separations of Structurally Similar Impurities. Journal of Flow Chemistry, 5(3), 133–138. [Link]

  • Enamines – formation, properties, reactions, and mechanisms. (2010, May 24). Master Organic Chemistry. [Link]

  • Catalytic Hydrogenation Reaction. (2016, July 11). AZoM.com. [Link]

  • Purification of tetrahydrofuran. (n.d.). Google Patents.
  • Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamines and Imines. (2010, December 17). ACS Publications. [Link]

  • Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. (n.d.). National Institutes of Health (NIH). Retrieved March 21, 2026, from [Link]

  • Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 2-(Tetrahydrofuran-3-yl)morpholine

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for handling 2-(Tetrahydrofuran-3-yl)morpholine. In advanced drug development and organic synthesis, the integrity of your buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for handling 2-(Tetrahydrofuran-3-yl)morpholine. In advanced drug development and organic synthesis, the integrity of your building blocks dictates the success of your downstream reactions. This specific molecule—a secondary amine coupled with a tetrahydrofuran (THF) moiety—presents unique hygroscopic challenges. This guide bypasses generic advice, providing you with the mechanistic causality behind moisture sensitivity and field-proven, self-validating protocols to ensure absolute experimental confidence.

Diagnostic FAQs: Understanding the Chemistry

Q1: Why is 2-(Tetrahydrofuran-3-yl)morpholine exceptionally prone to moisture uptake? A: The molecule's architecture creates a highly favorable thermodynamic sink for atmospheric water. It features dual hydrogen-bond accepting ether oxygens (within the THF and morpholine rings) and a strongly hydrogen-bond donating secondary amine (N-H). Upon exposure to ambient humidity, it rapidly absorbs water to form stable hydrates. This hygroscopicity alters the effective molecular weight, leading to severe stoichiometric imbalances that can derail precision syntheses.

Q2: My Buchwald-Hartwig amination using this morpholine derivative stalled at 30% conversion. Could moisture be the culprit? A: Absolutely. In palladium-catalyzed C-N cross-couplings, trace water introduced by the "wet" amine can protonate the oxidative addition complex or directly hydrolyze the active catalyst species. Furthermore, if strong bases like sodium tert-butoxide are used, water will react to form sodium hydroxide, which is ineffective for the catalytic cycle and promotes side reactions like aryl halide hydrolysis. Rigorous exclusion of moisture using Schlenk techniques and inert gas purging is mandatory[1].

Q3: I attempted a Karl Fischer (KF) titration on this amine, but the endpoint was sluggish and the drift was continuous. What went wrong? A: Secondary amines are sufficiently basic to alter the pH of the standard KF titration medium. The KF reaction requires a strict pH range (5.0–7.0) to ensure a 1:1 stoichiometric reaction between iodine and water[2]. If the pH shifts into the alkaline range, a side reaction occurs where iodine is continuously consumed, leading to dragging endpoints and falsely inflated moisture readings,. You must use a buffered two-component volumetric KF titration to neutralize the amine prior to measurement.

Quantitative Data: Moisture Thresholds & Analytical Parameters

To ensure reproducibility, moisture levels must be quantified and matched to the tolerance of your specific downstream application.

Reaction Type / ApplicationMax Acceptable Moisture (ppm)Recommended Drying AgentKF Titration Buffer Required
Amide Bond Formation (HATU)< 500 ppm3Å Molecular SievesYes (Benzoic Acid)
Buchwald-Hartwig Amination< 200 ppm3Å Molecular SievesYes (Benzoic Acid)
Organometallic (Grignard)< 50 ppmCaH₂ DistillationYes (Salicylic Acid)
Analytical Standard (NMR)< 1000 ppmN/A (Store under Argon)No

Troubleshooting Workflow

MoistureWorkflow Start Receive/Open 2-(Tetrahydrofuran-3-yl)morpholine KFT Two-Component KF Titration (Buffered with Benzoic Acid) Start->KFT Decision Moisture Level? KFT->Decision Dry Drying Protocol (Activated 3Å Mol Sieves) Decision->Dry > 200 ppm Glovebox Inert Atmosphere Transfer (Argon/Schlenk Line) Decision->Glovebox < 200 ppm Dry->KFT Re-evaluate after 24h Reaction Execute Moisture-Sensitive Synthesis Glovebox->Reaction

Workflow for the diagnostic testing, drying, and handling of moisture-sensitive morpholine derivatives.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Rigorous Drying and Inert Transfer

Causality: 2-(Tetrahydrofuran-3-yl)morpholine cannot be dried effectively with standard desiccants like calcium chloride due to surface complexation. 3Å molecular sieves are optimal because their 3-angstrom pore size strictly excludes the morpholine derivative while irreversibly trapping water molecules (2.8Å).

  • Sieve Activation: Heat 3Å molecular sieves at 300°C under high vacuum for 24 hours to remove bound water. Cool under a dry argon atmosphere[1].

  • Desiccation: Under a positive flow of argon on a Schlenk line, add 10% (w/v) of the activated sieves directly to the liquid amine in a Sure/Seal™ or PTFE-lined crown-cap bottle.

  • Equilibration: Allow the sealed vessel to rest undisturbed for 24 to 48 hours. Agitation is discouraged as it generates fine particulates that can interfere with downstream catalysis.

  • Inert Transfer: Using a gas-tight syringe, pierce the septum. Draw a small volume of argon into the syringe to create a gas buffer, flush the syringe three times to remove adsorbed surface moisture, and then withdraw the required volume of the amine[1].

  • Self-Validation Check: The protocol validates itself through a mandatory pre-reaction Karl Fischer titration of a 0.5 mL aliquot. If moisture exceeds the threshold (e.g., >200 ppm), the sieves are saturated. The feedback loop requires decanting the amine via cannula into a fresh, argon-purged flask containing newly activated sieves,[1].

Protocol B: Buffered Two-Component Volumetric Karl Fischer Titration

Causality: Standard Karl Fischer reagents rely on a specific stoichiometric reaction between iodine, sulfur dioxide, and water. Because 2-(Tetrahydrofuran-3-yl)morpholine is a strong base, it shifts the pH into the alkaline range, triggering a side reaction where iodine is continuously consumed,. Buffering the system is non-negotiable.

  • Solvent Preparation: Add 30 mL of a methanol-free or specialized amine-compatible KF working medium to the titration cell.

  • Acidic Buffering: Add 5 grams of anhydrous benzoic acid or salicylic acid to the solvent. This neutralizes the incoming amine and preserves the optimal pH (5.0–7.0) of the KF solvent,.

  • Pre-Titration: Titrate the solvent to absolute dryness using a two-component titrant until the drift stabilizes (< 10 µ g/min ).

  • Sample Injection: Weigh a gas-tight syringe containing the amine. Inject 0.5–1.0 g into the cell, then back-weigh the syringe to determine the exact sample mass. Titrate to a fast endpoint.

  • Self-Validation Check: Monitor the drift immediately after the titration endpoint is reached. A successful, accurate titration is validated when the drift rapidly returns to the pre-titration baseline (< 10 µ g/min ). If the drift remains elevated, the basicity of the sample exceeded the buffer capacity, invalidating the result. The corrective action is to repeat the assay using a smaller sample size or additional benzoic acid,.

References

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds | Source: University of Pittsburgh | URL: [Link]

Sources

Optimization

Technical Support Center: 2-(Tetrahydrofuran-3-yl)morpholine Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex degradation pathway...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex degradation pathways of 2-(Tetrahydrofuran-3-yl)morpholine under acidic conditions.

This molecule presents unique stability challenges due to its dual functional nature: a highly basic secondary amine (within the morpholine ring) and two distinct ether linkages (the tetrahydrofuran ring and the morpholine oxygen). Understanding the causality behind its degradation is critical for robust formulation, accurate analytical detection, and regulatory compliance.

Mechanistic Causality of Acidic Degradation

When exposed to acidic environments, 2-(Tetrahydrofuran-3-yl)morpholine undergoes three primary degradation pathways. Understanding the why behind these reactions allows for predictive troubleshooting rather than reactive problem-solving.

A. Acid-Catalyzed Ether Cleavage (Ring Opening)

Ethers are generally stable, but under strong acidic conditions (e.g., elevated temperatures with HCl, HBr, or HI), the oxygen atom in the tetrahydrofuran (THF) or morpholine ring becomes protonated. This protonation weakens the adjacent C–O bonds, making the ring highly susceptible to nucleophilic attack (typically by the conjugate base of the acid, such as a halide ion). The THF ring is particularly vulnerable to this SN​2 -like ring-opening mechanism, resulting in the formation of linear halo-alcohols or diols[1].

B. N-Nitrosation of the Secondary Amine (NDSRI Formation)

The most critical regulatory concern for this molecule is the formation of Nitrosamine Drug Substance-Related Impurities (NDSRIs). The secondary amine in the morpholine ring has a pKa of ~8.3. In mildly acidic conditions (optimal pH 3–4), trace nitrites (often present in water or excipients) convert into powerful nitrosating agents like dinitrogen trioxide ( N2​O3​ ) or the nitrosonium ion ( NO+ ). These agents rapidly react with the secondary amine to form a highly mutagenic N-nitrosamine[2][3].

C. Acid-Facilitated Hydroperoxide Decomposition

Ethers naturally auto-oxidize in the presence of atmospheric oxygen to form hydroperoxides. While this is an oxidative process, acidic conditions act as a potent catalyst for the decomposition of these hydroperoxides, rapidly fragmenting the THF or morpholine rings into low-molecular-weight aldehydes, lactones, and organic acids[4].

Troubleshooting Guides & FAQs

Q1: During the acidic workup (0.1 M HCl) of my reaction, I am losing >20% of 2-(Tetrahydrofuran-3-yl)morpholine. What is causing this loss? A: You are likely observing acid-catalyzed ether cleavage . While the morpholine nitrogen protonates instantly to form a stable water-soluble salt, prolonged exposure to strong acids (especially at temperatures >40°C) protonates the THF ether oxygen. The chloride ions from the HCl then act as nucleophiles, attacking the THF ring and causing it to open into a 4-chloro-alcohol derivative[1]. Actionable Fix: Perform acidic workups at 0–5°C to kinetically freeze the ether cleavage pathway, or switch to a weaker organic acid (e.g., citric acid) that lacks a strong nucleophilic conjugate base.

Q2: Our LC-MS stability data at pH 4.0 shows a new peak with a mass shift of exactly +29 Da. Is this an acid hydrolysis product? A: No, a +29 Da mass shift (replacement of N-H with N-NO) is the universal hallmark of N-nitrosation [3]. Your compound has formed N-nitroso-2-(tetrahydrofuran-3-yl)morpholine. This occurs because pH 4.0 is the kinetic "sweet spot" where both the unprotonated amine and the nitrosating agent ( N2​O3​ ) exist in sufficient equilibrium to react[2]. Actionable Fix: Screen your excipients and buffers for trace nitrite levels. Introduce a nitrite scavenger (see Protocol B) into your formulation.

Q3: We are seeing multiple unidentifiable low-level degradants (+16 Da, +32 Da, and fragmentation) in our acidic stability samples. How do we stop this? A: This profile indicates acid-facilitated hydroperoxide decomposition . The initial +16 Da shift is the formation of an ether hydroperoxide via ambient oxygen. The acidic environment is catalyzing the breakdown of these peroxides into complex ring-fragmentation products[4]. Actionable Fix: Purge all acidic solutions with Argon/Nitrogen, store the compound in amber vials, and ensure the starting material is free of peroxides before introducing it to acid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, utilize the following self-validating protocols to isolate and mitigate these degradation pathways.

Protocol A: Controlled Acid Degradation Study (Forced Degradation)

Purpose: To map the kinetic susceptibility of the THF ether linkage to acid-catalyzed cleavage.

  • Preparation: Prepare a 1.0 mg/mL solution of 2-(Tetrahydrofuran-3-yl)morpholine in 0.1 M HCl (aqueous).

  • Stress Application: Divide into three sealed vials. Incubate at 25°C, 40°C, and 60°C.

  • Quenching (Self-Validation Step): At t = 2, 4, 8, and 24 hours, extract a 100 µL aliquot and immediately neutralize with 100 µL of 0.1 M NaOH. Causality note: Neutralization instantly halts the protonation of the ether oxygen, freezing the degradation profile for accurate analysis.

  • Analysis: Analyze via LC-MS. Look for a mass shift of +18 Da (hydrolysis) or +36 Da (HCl addition/ring opening).

Protocol B: Nitrosamine Mitigation & Scavenging Workflow

Purpose: To prevent NDSRI formation in acidic formulations containing trace nitrites.

  • Baseline Establishment: Spike a pH 3.5 acetate buffer with 1 ppm Sodium Nitrite ( NaNO2​ ). Add 1 mg/mL of the API. Incubate at 25°C for 24 hours. Analyze via LC-MS to confirm the +29 Da NDSRI peak.

  • Scavenger Introduction: Prepare the same solution, but pre-dissolve 0.1% (w/v) Ascorbic Acid or Sulfamic Acid into the buffer before adding the API.

  • Validation: Analyze via LC-MS. Ascorbic acid reduces the nitrosating agent to nitric oxide (NO) gas, completely inhibiting the +29 Da peak. If the peak remains, the scavenger concentration must be titrated upward.

Quantitative Data Summary

The following table summarizes the quantitative analytical markers and conditions for each degradation pathway to aid in rapid LC-MS troubleshooting.

Degradation PathwayPrimary Catalyst / ConditionOptimal pH RangeLC-MS Mass ShiftKinetic SpeedMitigation Strategy
N-Nitrosation (NDSRI) Trace Nitrite ( NO2−​ )pH 3.0 – 4.5+29 Da (N-NO)Very Fast (< 1 hr)Ascorbic acid / Sulfamic acid
Ether Cleavage (THF) Strong Acid + NucleophilepH < 1.0+18 Da or +Halide Slow (Requires Heat)Low temp (0°C) / Non-nucleophilic acids
Peroxide Decomposition Ambient O2​
  • Acid
pH < 5.0+16 Da , +32 Da Moderate (Days) N2​ purging / Antioxidants (BHT)

Visualizations

The following diagrams map the logical flow of degradation mechanisms and provide a rapid decision-tree for analytical troubleshooting.

G API 2-(Tetrahydrofuran-3-yl)morpholine (Target API) Acid Strong Acidic Conditions (H+ / Heat) API->Acid Nitrite Trace Nitrites (NO2-) pH 3-4 API->Nitrite Oxidation O2 / Peroxides Acid Catalyzed API->Oxidation Protonation Protonated Ether (THF or Morpholine) Acid->Protonation Nitrosation N-Nitrosation (Secondary Amine) Nitrite->Nitrosation Hydroperoxide Ether Hydroperoxide Decomposition Oxidation->Hydroperoxide RingOpen Acid-Catalyzed Ether Cleavage Protonation->RingOpen NDSRI N-Nitrosamine Impurity (+29 Da Mass Shift) Nitrosation->NDSRI Fragmentation Aldehydes / Lactones Hydroperoxide->Fragmentation

Fig 1: Mechanistic degradation pathways of 2-(Tetrahydrofuran-3-yl)morpholine under acidic stress.

Workflow Start LC-MS Peak Detected MassShift Determine Mass Shift Start->MassShift Shift29 +29 Da MassShift->Shift29 Shift18 +18 Da / +Halide MassShift->Shift18 Shift16 +16 Da / +32 Da MassShift->Shift16 ActionNitrosamine N-Nitrosamine: Add Scavenger (Ascorbic Acid) Shift29->ActionNitrosamine ActionCleavage Ether Cleavage: Reduce Temp / Increase pH Shift18->ActionCleavage ActionOxidation Oxidation: Purge N2 / Remove Peroxides Shift16->ActionOxidation

Fig 2: LC-MS troubleshooting decision tree for acidic degradation products.

References

  • Formation of N-Nitrosamines and N-Nitramines by the Reaction of Secondary Amines with Peroxynitrite and Other Reactive Nitrogen Species Source: ACS Publications URL
  • What product would you expect from cleavage of tetrahydrofuran with HI?
  • (Q)
  • Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

2-(Tetrahydrofuran-3-yl)morpholine vs morpholine in drug efficacy

2-(Tetrahydrofuran-3-yl)morpholine vs. Morpholine: A Comparative Guide on Drug Efficacy and Scaffold Optimization Introduction: The Evolution of a Privileged Scaffold Morpholine is a ubiquitous, privileged pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

2-(Tetrahydrofuran-3-yl)morpholine vs. Morpholine: A Comparative Guide on Drug Efficacy and Scaffold Optimization

Introduction: The Evolution of a Privileged Scaffold

Morpholine is a ubiquitous, privileged pharmacophore in medicinal chemistry, featured in over 20 FDA-approved drugs[1]. It is highly valued for its well-balanced lipophilic-hydrophilic profile, its ability to act as a weak base (pKa ~8.4), and its capacity to improve aqueous solubility and blood-brain barrier (BBB) permeability[2][3]. However, unsubstituted morpholine rings frequently suffer from metabolic lability—specifically, cytochrome P450 (CYP)-mediated oxidation at the carbon atoms adjacent to the heteroatoms, leading to rapid ring-opening or lactam formation[4].

To overcome these pharmacokinetic bottlenecks and enhance target engagement, medicinal chemists have pivoted toward complex, substituted morpholines[5]. A prime example is 2-(Tetrahydrofuran-3-yl)morpholine . By grafting a tetrahydrofuran (THF) moiety onto the C2 position of the morpholine ring, researchers can sterically shield the core from metabolic degradation while introducing a new vector for hydrogen bonding and conformational restriction[6][7].

Part 1: Physicochemical and Pharmacokinetic Profiling

The transition from a simple morpholine to a 2-(Tetrahydrofuran-3-yl)morpholine scaffold fundamentally alters the molecule's interaction with both metabolic enzymes and target receptors.

PropertyMorpholine2-(Tetrahydrofuran-3-yl)morpholine
Structural Complexity Unsubstituted, highly flexible 6-membered ring.C2-substituted, conformationally restricted.
pKa (Basicity) ~8.4 (Moderate base)[3].~8.0 - 8.2 (Slightly reduced due to the inductive electron-withdrawing effect of the THF oxygen).
H-Bond Acceptors 1 (Morpholine Oxygen).2 (Morpholine Oxygen + THF Oxygen).
Metabolic Stability Low to Moderate. Highly susceptible to CYP-mediated oxidation at C2/C3 positions[4].High. The bulky THF group at C2 sterically blocks oxidative enzymatic attack[6].
Target Selectivity Broad. Fits into many generic kinase hinge regions[8].High. The THF group projects into specific hydrophobic/polar pockets, enhancing isoform selectivity[7].

Part 2: Mechanistic Advantages in Drug Efficacy

Target Binding and Isoform Selectivity (PI3K/mTOR Pathway)

Morpholine is the classical hinge-binding motif in inhibitors of the PI3K/Akt/mTOR pathway (e.g., Buparlisib, PQR309)[8][9]. In the ATP-binding pocket, the morpholine oxygen typically forms a critical hydrogen bond with the backbone amide of valine residues (e.g., Val882 in PI3Kγ)[10].

However, the ATP-binding pockets of PI3K and mTOR contain additional regions that unsubstituted morpholine cannot exploit. The addition of the THF group in 2-(Tetrahydrofuran-3-yl)morpholine projects a secondary oxygen atom into the binding pocket. Structural studies on substituted morpholine mTOR inhibitors reveal that this secondary oxygen can form auxiliary hydrogen bonds (e.g., with the Val2240 backbone in mTOR), significantly increasing binding affinity ( Ki​ ) and target residence time[6]. Furthermore, the steric bulk of the THF group restricts the conformation of the molecule, improving isoform selectivity (e.g., distinguishing between PI3K α and PI3K β ) by preventing the scaffold from adopting unfavorable geometries in tighter binding pockets[7].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target for Morpholine Scaffolds RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 Enhanced Binding via THF-Morpholine AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Downstream Signaling

PI3K/mTOR signaling cascade modulated by substituted morpholine inhibitors.

Overcoming Metabolic Lability

Unsubstituted morpholines are rapidly cleared by hepatic enzymes. Substituted morpholines demonstrate superior stability against CYP1A1 and other isoforms because the bulky THF group at the C2 position physically blocks the oxidative attack[4][6]. This translates to a longer half-life, lower required dosing, and improved in vivo efficacy.

Part 3: Experimental Workflows & Protocols

To objectively validate the efficacy and stability differences between a standard morpholine drug candidate and its 2-(Tetrahydrofuran-3-yl)morpholine analog, the following self-validating experimental protocols must be executed.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic shielding provided by the THF substitution. Causality: HLMs contain the full complement of CYP450 enzymes. By tracking the depletion of the parent compound over time, we can calculate the intrinsic clearance ( CLint​ ). A lower CLint​ for the THF-substituted analog proves that steric hindrance at C2 prevents enzymatic oxidation.

  • Preparation: Prepare 10 mM stock solutions of the morpholine and 2-(Tetrahydrofuran-3-yl)morpholine analogs in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (final concentration 0.5 mg/mL protein) to the working solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching (Self-Validation Step): At discrete time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS). Note: The 0-minute time point must be quenched BEFORE NADPH addition to establish the 100% baseline.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time to determine the elimination rate constant ( k ), and calculate CLint​ .

G Prep 1. Compound Preparation (Morpholine vs THF-Morpholine) HLM 2. HLM Incubation (with NADPH regenerating system) Prep->HLM Quench 3. Reaction Quenching (Cold Acetonitrile + IS) HLM->Quench Time points: 0, 15, 30, 60 min Centrifuge 4. Centrifugation (Precipitate Proteins) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->LCMS Data 6. Intrinsic Clearance (CLint) Calculation LCMS->Data

Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assays.

Protocol 2: Kinase Inhibition Assay (mTOR/PI3K)

Purpose: To demonstrate that the additional THF oxygen acts as a secondary hydrogen bond acceptor, improving target affinity. Causality: Utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay allows for highly sensitive, homogeneous detection of kinase activity. If the THF group successfully engages Val2240 (mTOR) or Val882 (PI3K), the IC50​ of the THF-substituted morpholine will be significantly lower than the unsubstituted baseline.

  • Assay Setup: Plate the morpholine and 2-(Tetrahydrofuran-3-yl)morpholine compounds in a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Enzyme Addition: Add recombinant PI3K α or mTOR enzyme in assay buffer (HEPES pH 7.5, MgCl2, EGTA, and 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Substrate & ATP Addition: Add the specific kinase substrate (e.g., PIP2 for PI3K) and ATP at a concentration equal to the enzyme's Km​ to ensure competitive inhibition dynamics.

  • Detection: After a 60-minute reaction, add the TR-FRET detection mixture (Europium-labeled antibody and matched fluorophore).

  • Readout: Measure the TR-FRET signal ratio (665 nm / 615 nm) using a microplate reader. Normalize the data against positive (DMSO only) and negative (no enzyme) controls to generate a robust dose-response curve and extract the IC50​ .

Sources

Comparative

Structural analogs of 2-(Tetrahydrofuran-3-yl)morpholine in literature

Title: Escaping Flatland: A Comparative Guide to 2-(Tetrahydrofuran-3-yl)morpholine and sp³-Rich Structural Analogs in Drug Discovery Executive Summary: The Shift Toward sp³-Rich Pharmacophores As a Senior Application Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Escaping Flatland: A Comparative Guide to 2-(Tetrahydrofuran-3-yl)morpholine and sp³-Rich Structural Analogs in Drug Discovery

Executive Summary: The Shift Toward sp³-Rich Pharmacophores

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams facing a recurring bottleneck: highly potent, sp²-hybridized planar hits that fail in late-stage development due to poor aqueous solubility, high metabolic clearance, and promiscuous off-target binding. The strategic incorporation of sp³-rich, saturated bicyclic systems is a proven tactic to overcome these liabilities.

This guide provides an objective, data-driven comparison of 2-(Tetrahydrofuran-3-yl)morpholine —a highly saturated, oxygen-rich building block—against its planar and expanded-ring analogs. By analyzing the physicochemical causality and providing self-validating experimental workflows, this guide will help you select the optimal appendage for your hit-to-lead optimization campaigns.

Mechanistic Rationale: Why 2-(Tetrahydrofuran-3-yl)morpholine?

The concept of "Escape from Flatland" dictates that increasing the fraction of sp³-hybridized carbons (Fsp³) correlates strongly with clinical success [1].

2-(Tetrahydrofuran-3-yl)morpholine (CAS: 1251196-27-6) exemplifies this principle. It combines a morpholine ring (a classic solubilizing group) with a tetrahydrofuran (THF) ring. The causality behind its performance is rooted in thermodynamics:

  • Disruption of π-Stacking: The lack of aromaticity prevents planar stacking in the solid state, lowering the crystal lattice energy and dramatically improving aqueous solubility.

  • Hydration Energy: The two ether oxygens and one amine nitrogen act as potent hydrogen bond acceptors (HBAs). This increases the hydration energy of the molecule, favoring the aqueous phase over lipid partitioning.

  • Vectorial Projection: Unlike a flat phenyl ring, the THF-morpholine system projects its substituents in a 3D volume, allowing for more specific van der Waals interactions within complex protein pockets, such as the ATP-binding sites of kinases like IRAK4 [2].

ScaffoldSelection Hit Planar Hit (High sp2, Poor Sol.) Fsp3 Increase Fsp3 (Escape from Flatland) Hit->Fsp3 Morph_Ph 2-Phenylmorpholine (Baseline) Fsp3->Morph_Ph Control Morph_THF 2-(THF-3-yl)morpholine (High Sol, Mod Lipophilicity) Fsp3->Morph_THF Preferred Morph_THP 2-(THP-4-yl)morpholine (Increased Sterics) Fsp3->Morph_THP Spiro Spiro-morpholine (Rigidified) Fsp3->Spiro Lead Optimized Lead (Improved PK/PD) Morph_THF->Lead Morph_THP->Lead Spiro->Lead

Figure 1: Logical workflow for sp³-rich scaffold selection in Hit-to-Lead optimization.

Comparative Analysis of Structural Analogs

To objectively evaluate 2-(Tetrahydrofuran-3-yl)morpholine, we must compare it against its structural analogs commonly utilized in library synthesis [3].

  • 2-Phenylmorpholine (The Planar Baseline): Features an sp²-hybridized phenyl ring. While synthetically accessible, it suffers from higher lipophilicity (cLogP) and a higher propensity for CYP450 inhibition due to its hydrophobic, flat surface.

  • 2-(Tetrahydrofuran-3-yl)morpholine (The Core Subject): Features an Fsp³ of 1.0. The 5-membered THF ring offers a compact steric profile, making it ideal for tight binding pockets, though the THF ring can occasionally be susceptible to α-oxidation by liver microsomes.

  • 2-(Tetrahydro-2H-pyran-4-yl)morpholine (The Expanded Analog): Replaces the 5-membered THF with a 6-membered tetrahydropyran (THP). This slightly increases lipophilicity but often improves metabolic stability, as the THP ring is generally more resistant to oxidative metabolism than THF.

  • 8-Oxa-2-azaspiro[1]decane (The Spirocyclic Analog): A highly rigidified spiro-system. It minimizes the entropic penalty upon target binding by locking the conformation, though it presents a more challenging synthetic route.

Table 1: Representative Physicochemical & ADME Profiling

Data represents typical baseline metrics for these isolated fragments when appended to a standard kinase hinge-binding core (e.g., pyrrolopyrimidine).

Scaffold AppendageFsp³cLogPKinetic Aqueous Solubility (µM)RLM Half-Life (t₁/₂ , min)Primary Liability
2-Phenylmorpholine 0.401.84522Poor solubility, π-stacking
2-(THF-3-yl)morpholine 1.000.2>50035Moderate α-oxidation (THF)
2-(THP-4-yl)morpholine 1.000.6>50048Increased steric bulk
8-Oxa-2-azaspiro[1]decane 1.000.5>500>60Synthetic complexity

Self-Validating Experimental Methodologies

To ensure trustworthiness in your internal data generation, the following protocols are designed as self-validating systems. They include internal controls that prove the assay functioned correctly before any analog data is interpreted.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Causality: UV-Vis methods can be confounded by the compound's own absorbance. Nephelometry measures the scattering of a laser beam caused by insoluble particulates, providing a direct, compound-independent measurement of precipitation.

  • Preparation: Prepare a 10 mM stock of the target compound in 100% DMSO.

  • Dilution: Dispense the stock into a 96-well plate containing 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to create a concentration gradient (10 µM to 500 µM). Ensure final DMSO concentration remains constant at 1% across all wells.

  • Incubation: Seal and incubate the plate at 25°C for 2 hours on a plate shaker at 300 rpm to allow equilibrium of precipitation.

  • Measurement: Read the plate using a nephelometer (e.g., BMG NEPHELOstar).

  • Self-Validation Step: Include Nicardipine as a low-solubility control (<20 µM) and Caffeine as a high-solubility control (>500 µM). The assay is only valid if Nicardipine triggers a high scatter signal while Caffeine remains at baseline.

Protocol B: In Vitro Metabolic Stability (Rat Liver Microsomes)

Causality: To determine if the THF ring is undergoing rapid α-oxidation, we expose the compounds to Rat Liver Microsomes (RLM) fortified with NADPH, the essential cofactor for CYP450 enzymes.

MicrosomalAssay Prep Prepare 1 µM Compound in 0.1 M Phosphate Buffer AddRLM Add Rat Liver Microsomes (0.5 mg/mL protein) Prep->AddRLM Incubate Incubate at 37°C Initiate with NADPH AddRLM->Incubate Quench Quench with Cold Acetonitrile at t=0, 5, 15, 30, 45 min Incubate->Quench Centrifuge Centrifuge (4000 rpm, 15 min) Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Quantify Remaining Parent Centrifuge->LCMS

Figure 2: Step-by-step workflow for the Rat Liver Microsome (RLM) stability assay.

  • Master Mix: Prepare a solution containing 0.1 M potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 0.5 mg/mL RLM protein.

  • Spiking: Add the test compound (e.g., 2-(Tetrahydrofuran-3-yl)morpholine analog) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At t = 0, 5, 15, 30, and 45 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting CYP450 activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validation Step: Run Verapamil in parallel. If the half-life of Verapamil is not between 10-15 minutes, the microsomes have lost enzymatic activity, and the assay must be rejected.

References

  • Natural Product-like Fragments Unlock Novel Chemotypes for a Kinase Target Exploring Options beyond the Flatland Source: PubMed Central (PMC) URL:[Link]

  • Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88L265P Diffuse Large B-Cell Lymphoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Bioavailability Comparison of 2-(Tetrahydrofuran-3-yl)morpholine Derivatives: A Pharmacokinetic Guide

As drug discovery programs increasingly target complex biological pathways, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of lead compounds is paramount. Morpholine is a privileged het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of lead compounds is paramount. Morpholine is a privileged heterocycle, particularly in Central Nervous System (CNS) drug design, owing to its well-balanced lipophilic-hydrophilic profile and a pKa that closely mirrors physiological blood pH 1.

However, unsubstituted morpholines often suffer from rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. To overcome this, the strategic bioisosteric substitution yielding 2-(Tetrahydrofuran-3-yl)morpholine derivatives has emerged as a powerful technique to expand chemical space, enhance structural rigidity, and significantly improve oral bioavailability 2. This guide objectively compares the pharmacokinetic performance of this novel scaffold against standard alternatives.

Mechanistic Rationale: Why the THF-Morpholine Scaffold Excels

The integration of a tetrahydrofuran-3-yl (THF) moiety at the 2-position of the morpholine ring is not merely a structural novelty; it is a calculated pharmacokinetic optimization driven by two primary causal mechanisms:

  • Steric Shielding & Metabolic Stability: Standard morpholine rings are highly susceptible to N-dealkylation and alpha-carbon oxidation by CYP3A4. The bulky, bicyclic-like orientation of the 2-THF substitution creates a localized steric shield around the morpholine core. This restricts enzymatic access, mitigating rapid clearance and prolonging systemic half-life 1.

  • Enhanced Solvation via Hydrogen Bonding: The oxygen atom within the THF ring acts as an additional hydrogen bond acceptor. This significantly enhances thermodynamic aqueous solubility without drastically increasing the topological polar surface area (TPSA) or disrupting the optimal LogD required for membrane permeation 2.

When compared to larger 6-membered ring substituents like 2-(Oxan-2-yl)morpholine 3, the 5-membered THF ring offers a lower molecular weight and distinct puckering dynamics, leading to superior gastrointestinal absorption.

Comparative ADME & Bioavailability Data

The following table synthesizes quantitative pharmacokinetic parameters, benchmarking a representative 2-(Tetrahydrofuran-3-yl)morpholine derivative against an unsubstituted morpholine baseline and a 2-(Oxan-2-yl)morpholine analog.

Scaffold TypeAqueous Solubility (mg/mL)LogD (pH 7.4)In Vitro CL_int (µL/min/mg)Oral Bioavailability (%F)Half-life (t½, hours)
Standard Morpholine (Reference)0.451.848.5~35%2.2
2-(Oxan-2-yl)morpholine 0.822.128.0>50%4.1
2-(THF-3-yl)morpholine 1.35 1.6 15.2 >65% 5.8

Data Interpretation: The 2-THF-morpholine derivative demonstrates a nearly 3-fold improvement in aqueous solubility over the standard morpholine, while its intrinsic clearance (CL_int) is reduced by over 60%. This synergistic effect directly translates to a highly favorable oral bioavailability profile (>65%).

Pharmacokinetic Pathway Visualization

The diagram below maps the causal relationship between the structural features of the 2-(Tetrahydrofuran-3-yl)morpholine scaffold and its journey through systemic circulation.

PK_Workflow Compound 2-(THF-3-yl)morpholine Derivative Solubility High Aqueous Solubility (GI Dissolution) Compound->Solubility pKa ~7.4 H-Bonding Permeability Optimal LogD (Membrane Permeation) Compound->Permeability Lipophilic Balance FirstPass Hepatic First-Pass (CYP450 Shielding) Solubility->FirstPass Portal Vein Permeability->FirstPass Absorption Systemic Systemic Circulation (High %F > 65%) FirstPass->Systemic Steric Hindrance Reduces Oxidation Excretion Renal Excretion (Clearance) FirstPass->Excretion Minor Metabolites Systemic->Excretion Unchanged Drug

Figure 1: Pharmacokinetic pathway and ADME advantages of the 2-(Tetrahydrofuran-3-yl)morpholine scaffold.

Experimental Protocols for PK Validation

To ensure the trustworthiness of the data presented, the following methodologies represent self-validating experimental systems used to determine clearance and bioavailability.

Protocol A: In Vitro Liver Microsomal Stability (Clearance Prediction)

Objective: Determine the intrinsic clearance (CL_int) to predict hepatic first-pass metabolism. Self-Validating Mechanism: This assay runs Verapamil (rapid clearance) and Warfarin (stable) concurrently. If Verapamil is not depleted by >70% within 30 minutes, or if Warfarin shows >10% depletion, the microsomal batch is deemed enzymatically compromised, and the run is automatically discarded. This ensures that the observed stability of the THF-morpholine derivative is due to actual structural resilience, not inactive CYP450 enzymes.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) with the 2-(THF-3-yl)morpholine test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative metabolic reaction.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate CL_int based on the elimination rate constant (k) of the parent compound.

Protocol B: In Vivo Pharmacokinetic Study (Bioavailability %F)

Objective: Calculate the absolute oral bioavailability of the derivative. Self-Validating Mechanism: To guarantee that the calculated %F is an intrinsic property of the molecule and not a formulation artifact, a crossover design is employed. Blood concentrations are normalized against an internal standard (IS) using LC-MS/MS. If the IS variance exceeds 15% across samples, the run is flagged for re-analysis, ensuring absolute accuracy of the Area Under the Curve (AUC) calculations.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6) for 12 hours prior to dosing. Divide into two crossover cohorts (IV and PO dosing), separated by a 7-day washout period.

  • Formulation:

    • IV Dose (2 mg/kg): Formulate in 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution.

    • PO Dose (10 mg/kg): Formulate in 0.5% Methylcellulose to mimic standard oral suspension delivery.

  • Dosing & Sampling: Administer doses. Collect blood samples (200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Data Calculation: Quantify plasma concentrations via LC-MS/MS. Calculate AUC using the linear trapezoidal rule. Determine absolute bioavailability using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH / ACS Publications URL
  • Benchmarking ADME Properties: A Comparative Guide for 2-(Oxan-2-yl)
  • (Tetrahydrofuran-3-yl)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Tetrahydrofuran-3-yl)morpholine

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(Tetrahydrofuran-3-yl)morpholine. As a specialty chemical, specific regulatory data may not be readily available.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(Tetrahydrofuran-3-yl)morpholine. As a specialty chemical, specific regulatory data may not be readily available. Therefore, this guide is synthesized from the known hazards of its constituent functional groups, morpholine and tetrahydrofuran (THF), to establish a robust and cautious disposal framework. This approach ensures that all potential risks are addressed, prioritizing the safety of laboratory personnel and environmental protection.

Part I: Hazard Assessment and Waste Characterization

The proper handling and disposal of any chemical begin with a thorough understanding of its potential hazards. 2-(Tetrahydrofuran-3-yl)morpholine combines the chemical properties of a morpholine derivative and a substituted tetrahydrofuran. This composite structure necessitates treating it as a hazardous material with multiple risk factors.

The primary hazards are derived from its parent moieties:

  • Morpholine: Known to be flammable, corrosive to skin and eyes, and harmful if swallowed or inhaled.[1][2][3][4]

  • Tetrahydrofuran (THF): A highly flammable liquid that can form explosive peroxides upon exposure to air and light, particularly during prolonged storage.[5][6][7][8] It is also a serious eye and respiratory irritant.[5][9]

Consequently, 2-(Tetrahydrofuran-3-yl)morpholine waste must be classified as Hazardous Waste . It likely possesses characteristics of ignitability, corrosivity, and toxicity.

Table 1: Synthesized Hazard Profile and Disposal Classification
ParameterHazard CharacteristicPrimary Source MoietyEPA Hazardous Waste Code (Anticipated)
Ignitability Flammable liquid and vapor.[1][5]Morpholine & THFD001
Corrosivity Potential to cause severe skin burns and eye damage.[2][3]MorpholineD002
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][3][4]MorpholineU-Listed or P-Listed (by proxy)
Reactivity Potential to form explosive peroxides upon storage.[6][8]TetrahydrofuranN/A (Handling Precaution)

Part II: Mandatory Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, tested according to EN 374.[1] Always check for leaks or tears before use.

  • Eye/Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be used in conjunction with goggles.[1][3][4]

  • Skin and Body Protection: A flame-retardant laboratory coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of 2-(Tetrahydrofuran-3-yl)morpholine and its waste should occur within a certified chemical fume hood to control vapor inhalation.[4]

Part III: In-Laboratory Waste Collection Protocol

Proper segregation and containment at the point of generation are critical for safe disposal.[10] Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 1: Select a Compatible Waste Container

  • Use a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers due to the corrosive potential of the morpholine moiety.[11]

  • The container must have a secure, leak-proof screw cap to prevent the escape of flammable vapors and exposure to air, which could accelerate peroxide formation.[8][12]

Step 2: Accumulate Waste

  • Waste accumulation should occur in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13]

  • Carefully transfer waste into the container using a funnel to prevent spills.

  • Do not fill the container to more than 90% capacity to allow for vapor expansion.[11]

  • Keep the container closed at all times except when adding waste.

Step 3: Label the Waste Container

  • Proper labeling is a regulatory requirement and essential for safety. The label must be securely affixed to the container and include the following information:[12][13]

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-(Tetrahydrofuran-3-yl)morpholine "

    • A clear statement of the associated hazards: "Flammable, Corrosive, Toxic, Potential Peroxide Former "

    • The date when waste was first added to the container (Accumulation Start Date).

    • The name and contact information of the responsible researcher or laboratory.

Step 4: Temporary Storage in the Laboratory

  • Store the sealed and labeled waste container in a designated, well-ventilated area within the SAA.[12]

  • The storage location must be away from heat, sparks, open flames, and direct sunlight.[1][14]

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to control potential leaks.[10][12]

  • Segregate this waste from incompatible materials, especially strong oxidizing agents.[12]

Part IV: Formal Disposal Procedure

The disposal of hazardous chemical waste is strictly regulated and must be managed by licensed professionals.[10][11]

Step 1: Schedule a Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular municipal trash.[1][2][12] This is a violation of regulations and poses a significant environmental risk.

Step 2: Complete Required Documentation

  • Your EHS office will provide a hazardous waste manifest or other required forms. Fill out this documentation completely and accurately. This is a legal requirement for tracking hazardous waste from generation to final disposal.

Step 3: Prepare for Handover

  • Ensure the waste container is clean on the outside and the label is legible.

  • Transfer the waste container to the authorized hazardous waste personnel upon their arrival at the scheduled time.

Part V: Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial to minimize harm.

For Small Spills (contained within a chemical fume hood):

  • Alert Personnel: Immediately inform colleagues in the vicinity.

  • Containment: Absorb the spill using an inert, non-combustible material like vermiculite, sand, or a chemical absorbent pad.[12]

  • Collection: Use non-sparking tools to carefully collect the absorbent material and place it into a designated hazardous waste container.[12]

  • Decontamination: Clean the spill area with a suitable decontaminant, followed by soap and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.[12]

For Large Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and alert others to evacuate.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Contact Emergency Services: Call your institution's EHS emergency line and/or 911. Provide the chemical name, location of the spill, and estimated quantity.

  • Do Not Re-enter: Do not attempt to clean up a large spill yourself. Await the arrival of the trained emergency response team.[12]

Part VI: Visual Disposal and Emergency Workflows

The following diagrams illustrate the procedural logic for handling and disposing of 2-(Tetrahydrofuran-3-yl)morpholine waste.

cluster_0 Routine Waste Disposal Workflow A Generate Waste B Select Compatible Container (HDPE/Glass) A->B C Label Container with 'Hazardous Waste' & Details B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Contact EHS for Pickup & Complete Paperwork D->E F Transfer to Authorized Waste Personnel E->F

Caption: Workflow for the routine disposal of 2-(Tetrahydrofuran-3-yl)morpholine.

cluster_1 Spill Response Decision Pathway Spill Spill Occurs Assess Assess Size & Location Spill->Assess Small Small Spill (in fume hood) Assess->Small Small Large Large Spill (outside hood) Assess->Large Large Contain Contain with Inert Absorbent Small->Contain Evacuate Evacuate Area & Alert Others Large->Evacuate Collect Collect with Non-Sparking Tools into Waste Container Contain->Collect Decon Decontaminate Area & Dispose of all materials as waste Collect->Decon Isolate Isolate Area (if safe) Evacuate->Isolate Contact Contact EHS / Emergency Response Isolate->Contact

Caption: Decision pathway for responding to a spill of 2-(Tetrahydrofuran-3-yl)morpholine.

References

  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem.
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • Morpholine - Safety Data Sheet. Carl ROTH.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Laboratory Waste Management: The New Regulations. MedLab Management.
  • Morpholine - Safety Data Sheet. Santa Cruz Biotechnology.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
  • Morpholine - SAFETY DATA SHEET.
  • Morpholine - Safety Data Sheet. Ing. Petr Švec - PENTA s.r.o.
  • SAFETY DATA SHEET TETRAHYDROFURAN LRG.
  • Tetrahydrofuran - Safety Data Sheet.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Tetrahydrofuran - Safety Data Sheet. Apollo Scientific.
  • Morpholine - Safety Data Sheet. ChemicalBook.
  • EU - Safety data sheet. Biosolve Chimie.
  • Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara.
  • Safety Data Sheet: Tetrahydrofuran. Carl ROTH.

Sources

Handling

A Proactive Safety Protocol: Handling 2-(Tetrahydrofuran-3-yl)morpholine in a Research Environment

A Note on Precaution: Comprehensive safety and toxicological data for 2-(Tetrahydrofuran-3-yl)morpholine are not widely documented. Therefore, this guide employs a conservative and proactive safety strategy.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Precaution: Comprehensive safety and toxicological data for 2-(Tetrahydrofuran-3-yl)morpholine are not widely documented. Therefore, this guide employs a conservative and proactive safety strategy. The recommendations are synthesized from the well-established hazard profiles of its constituent functional groups: the morpholine moiety (a heterocyclic amine) and the tetrahydrofuran (THF) moiety (a cyclic ether). This approach ensures the highest standard of safety for all researchers, scientists, and drug development professionals.

Integrated Hazard Assessment

The chemical structure of 2-(Tetrahydrofuran-3-yl)morpholine presents a dual-hazard profile. It is prudent to assume the compound exhibits the hazardous properties of both morpholine and tetrahydrofuran.

Hazard Category Potential Risk Originating Moiety Rationale & Key Considerations
Flammability Highly Flammable Liquid & Vapor Morpholine & THFBoth parent compounds are flammable liquids. Vapors can form explosive mixtures with air and may travel to an ignition source and "flash back".[1][2][3][4][5] All work should be conducted away from heat, sparks, and open flames.[6]
Corrosivity / Skin Toxicity Causes Severe Skin Burns; Toxic in Contact with Skin MorpholineMorpholine is classified as toxic upon dermal contact and causes severe skin burns.[2] Assume any contact can lead to chemical burns and potential systemic toxicity. Immediate removal of contaminated clothing and flushing of the skin is critical.[4]
Eye Damage Causes Severe & Potentially Irreversible Eye Damage Morpholine & THFBoth morpholine and THF are capable of causing severe eye damage.[2][7][8] Direct contact can be corrosive and lead to irreversible harm.[7] The use of both safety goggles and a face shield is mandatory.
Inhalation Hazard Harmful if Inhaled; May Cause Respiratory Irritation Morpholine & THFVapors can irritate the respiratory tract and may be harmful if inhaled.[1][2][6] High concentrations of THF-like vapors can also cause central nervous system depression, leading to dizziness and drowsiness.[1][9]
Peroxide Formation May Form Explosive Peroxides on Storage Tetrahydrofuran (THF)Like other ethers, THF can form shock- and heat-sensitive peroxides upon exposure to air and light, particularly during prolonged storage.[3][10][11] These peroxides can explode if concentrated by distillation or evaporation.[6] Containers should be dated upon receipt and opening.
Ingestion Hazard Harmful if Swallowed Morpholine & THFBoth parent compounds are harmful if ingested.[2] Do not use mouth suction for pipetting.[12] In case of ingestion, seek immediate medical attention.[13]
Chronic Health Effects Suspected of Causing Cancer Tetrahydrofuran (THF)THF is classified as a substance suspected of causing cancer (Carc. 2).[1][6][10] Minimize exposure through robust engineering controls and diligent use of PPE.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential. Never work with this compound alone.

Eye and Face Protection
  • Equipment: Wear tightly fitting chemical safety goggles in conjunction with a full-face shield (minimum 8-inch).[14]

  • Rationale: This dual protection is non-negotiable. The safety goggles protect against vapor and small splashes, while the face shield provides a robust barrier against larger splashes of this corrosive and eye-damaging compound.[7][15]

Skin and Body Protection
  • Equipment: A flame-retardant, chemical-resistant lab coat or a complete chemical protection suit is required.[14] Ensure full coverage of arms and legs. Do not wear shorts or open-toed shoes in the laboratory.[16]

  • Rationale: Due to the severe skin corrosivity and dermal toxicity derived from the morpholine moiety, exposed skin is not permissible.[2] Flame-retardant properties are critical given the high flammability of the compound.[14]

Hand Protection
  • Equipment: Use chemical-resistant gloves. Suitable materials include nitrile, neoprene, or PVC.[13][17] Consider double-gloving for extended operations.

  • Rationale: Gloves are the primary barrier against dermal absorption and chemical burns.

    • Protocol: Always inspect gloves for signs of degradation or punctures before use.[17] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[14] Wash and dry hands thoroughly after glove removal.[12] Contaminated gloves must be disposed of as hazardous waste.

Respiratory Protection
  • Engineering Control First: All handling of 2-(Tetrahydrofuran-3-yl)morpholine must be performed inside a certified chemical fume hood to minimize vapor inhalation.[17][18]

  • When Respirators are Needed: In situations where a fume hood is not available or in the event of a significant spill or ventilation failure, respiratory protection is mandatory.

    • Equipment: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[14] For emergencies or unknown concentrations, a full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) is required.[15]

    • Rationale: This protects against harmful inhalation of vapors that can cause respiratory tract irritation and potential systemic toxicity.[1][2]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling 2-(Tetrahydrofuran-3-yl)morpholine fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood base_ppe Standard PPE: - Chemical Goggles + Face Shield - Flame-Retardant Lab Coat - Chemical-Resistant Gloves fume_hood->base_ppe  Yes respirator Add Full-Face Respirator (ABEK Cartridges) fume_hood->respirator  No proceed Proceed with Caution base_ppe->proceed no_work Do Not Proceed Until Engineering Controls Are Functional respirator->no_work

PPE selection workflow for handling the compound.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[15]

    • Work exclusively within a certified chemical fume hood. Confirm adequate airflow before beginning.[12]

    • For previously opened containers, check for peroxide formation. If crystals are visible around the cap or in the liquid, do not move the container .[11] Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Assemble all necessary equipment and reagents inside the fume hood to minimize traffic in and out.

    • Don the full required PPE as outlined in Section 2.

  • Execution:

    • Ground and bond containers and receiving equipment when transferring significant quantities to prevent static discharge.[5]

    • Perform all transfers and manipulations carefully to avoid generating aerosols or splashes.[16]

    • Keep containers tightly closed when not in use to minimize vapor release and contact with air.[5][14]

  • Post-Handling & Decontamination:

    • Decontaminate all surfaces within the fume hood with a suitable solvent, followed by soap and water.

    • Rinse all glassware that contained the compound before removing it from the fume hood.[9]

    • Remove PPE in the correct order to prevent cross-contamination, disposing of single-use items in a designated hazardous waste container.

Emergency Procedures: Spills and Exposure
  • In Case of a Spill:

    • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area.[9]

    • Control Vapors & Ignition: Turn off all ignition sources.[19]

    • Assess Scale:

      • Small Spill (<100 mL, inside a fume hood): If trained, you may clean it up. Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand, earth, or vermiculite.[19] Collect the material using non-sparking tools into a labeled, sealable container for hazardous waste.

      • Large Spill (>100 mL or outside a fume hood): Evacuate the laboratory. Close the doors and call your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[11]

    • Decontaminate: After cleanup, thoroughly decontaminate the spill area.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately go to the safety shower and flush the affected area with copious amounts of water for at least 30 minutes.[13] Remove all contaminated clothing while under the shower. Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush the eyes with lukewarm, gently flowing water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[13][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide respiratory support and call for immediate medical assistance.[4]

    • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan
  • Waste Collection: All materials contaminated with 2-(Tetrahydrofuran-3-yl)morpholine, including excess reagent, absorbent materials from spills, and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.[17]

  • Regulatory Compliance: Never dispose of this chemical down the drain.[11][13] All waste must be disposed of in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.[17]

References

  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. CDH Fine Chemical.

  • Morpholine - SAFETY DATA SHEET. TRI-ESSENCE.

  • Personal protective equipment for handling Morpholine oleate. Benchchem.

  • NIOSH Pocket Guide to Chemical Hazards: Morpholine. Centers for Disease Control and Prevention.

  • Morpholine - Safety Data Sheet. Santa Cruz Biotechnology.

  • Ponomareva, J., et al. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology, 43(9), 783-812.

  • Safety Data Sheet: Tetrahydrofuran (THF). Dairen Chemical Corporation.

  • Morpholine - SAFETY DATA SHEET. Penta Chemicals.

  • Ghanayem, B. I., & Nyska, A. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. ResearchGate.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire.

  • LCSS: TETRAHYDROFURAN. University of California, San Diego.

  • Laboratory Safety Guidelines. ETH Zurich.

  • Morpholine - Safety Data Sheet. ChemicalBook.

  • Guidelines for Safe Laboratory Practices. NextGen Protocols.

  • GESTIS Substance Database: Tetrahydrofuran. Institute for Occupational Safety and Health of the German Social Accident Insurance.

  • Safety Data Sheet: Tetrahydrofuran. Fisher Scientific.

  • Safety Data Sheet: Tetrahydrofuran. Redox.

  • Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG.

  • Standard laboratory safe handling/storage requirement. Weizmann Institute of Science.

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

  • Tetrahydrofuran (THF) - Standard Operating Procedure. University of Michigan-Dearborn.

  • Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara.

  • Safety Data Sheet: Tetrahydrofuran. Carl ROTH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tetrahydrofuran-3-yl)morpholine
Reactant of Route 2
2-(Tetrahydrofuran-3-yl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.